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  • Product: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Core Science & Biosynthesis

Foundational

3-Fluoropyrazolo[1,5-a]pyridin-5-amine: Synthesis Pathway, Mechanistic Insights, and Protocol Standardization

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heteroaromatic pharmacophore, frequently deployed as a bioisostere for indoles and azaindoles in modern drug discovery. It is a critical str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heteroaromatic pharmacophore, frequently deployed as a bioisostere for indoles and azaindoles in modern drug discovery. It is a critical structural component in the development of potent kinase inhibitors (such as IRAK-4 modulators) and novel antitubercular agents .

Within this chemical space, 3-fluoropyrazolo[1,5-a]pyridin-5-amine represents a highly specialized building block. The introduction of a fluorine atom at the C3 position serves as a metabolic block against cytochrome P450-mediated oxidation and modulates the basicity of the core, while the C5-amine provides a versatile synthetic vector for late-stage functionalization (e.g., amide coupling). This whitepaper details the causality-driven retrosynthetic logic, mechanistic rationale, and standardized step-by-step protocols required to synthesize this compound with high regioselectivity and yield.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a synthesis for 3-fluoropyrazolo[1,5-a]pyridin-5-amine requires navigating the inherent electronic properties of the fused ring system. A de novo construction of the fluorinated core using pre-fluorinated aliphatic precursors is synthetically prohibitive due to low cycloaddition efficiencies. Therefore, a late-stage electrophilic fluorination strategy is preferred.

Core Assembly: N-Amination and [3+2] Cycloaddition

The foundational pyrazolo[1,5-a]pyridine core is typically assembled via the N-amination of a 4-aminopyridine derivative using an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH). This generates an N-aminopyridinium intermediate, which subsequently undergoes a base-promoted [3+2] cycloaddition with an alkyne (e.g., ethyl propiolate) to forge the fused pyrazole ring .

The Causality of Amine Passivation

A critical failure point in this synthesis is attempting to directly fluorinate pyrazolo[1,5-a]pyridin-5-amine. The C5-amine is highly nucleophilic and susceptible to rapid N-oxidation or N-fluorination when exposed to strong electrophilic fluorinating agents.

To circumvent this, the C5-amine must be passivated. Trifluoroacetylation is the optimal choice. The strong electron-withdrawing nature of the trifluoroacetyl group (-COCF₃) pulls electron density away from the nitrogen lone pair, effectively rendering it inert to electrophilic attack. Simultaneously, the trifluoroacetamide group is easily cleaved under mild basic conditions, preventing the degradation of the delicate fluorinated heterocyclic core during deprotection .

Regioselective Late-Stage Fluorination

With the amine protected, the molecule is subjected to electrophilic fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Why Selectfluor? It is a safe, bench-stable source of electrophilic fluorine (F⁺), ideal for electron-rich heterocycles, avoiding the extreme hazards of F₂ gas.

  • Why the C3 Position? The bridgehead nitrogen of the pyrazolo[1,5-a]pyridine system donates electron density into the pyrazole ring via resonance. This makes the C3 carbon the most nucleophilic site on the entire fused system, ensuring absolute regiocontrol during the electrophilic aromatic substitution (S_EAr) .

Mandatory Visualization: Synthesis Workflow

SynthesisPathway A 4-Aminopyridine Derivative (Starting Material) B N-Amination & [3+2] Cycloaddition (MSH, Ethyl Propiolate) A->B C Pyrazolo[1,5-a]pyridin-5-amine (Core Scaffold) B->C D Amine Protection (Trifluoroacetic Anhydride) C->D E 2,2,2-Trifluoro-N-(pyrazolo[1,5-a] pyridin-5-yl)acetamide D->E F Electrophilic Fluorination (Selectfluor, MeCN) E->F G 2,2,2-Trifluoro-N-(3-fluoro pyrazolo[1,5-a]pyridin-5-yl)acetamide F->G H Deprotection (Hydrolysis) (K2CO3, MeOH/H2O) G->H I 3-Fluoropyrazolo[1,5-a] pyridin-5-amine (Final Target) H->I

Synthetic workflow for 3-fluoropyrazolo[1,5-a]pyridin-5-amine via late-stage fluorination.

Experimental Protocols (Self-Validating System)

The following protocols are adapted from standardized late-stage functionalization methodologies for kinase inhibitor precursors .

Step 1: Synthesis of 2,2,2-Trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
  • Reagents: Dissolve pyrazolo[1,5-a]pyridin-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add pyridine (2.0 equiv) as an acid scavenger.

  • Reaction: Cool the mixture to 0 °C. Dropwise, add trifluoroacetic anhydride (TFAA, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: ¹H NMR (DMSO-d₆) will show a distinct singlet at ~11.50 ppm for the newly formed amide NH, and the C3-H proton will appear as a doublet of doublets at ~6.64 ppm.

Step 2: Electrophilic Fluorination at C3
  • Reagents: Dissolve the protected intermediate (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Reaction: Add Selectfluor (1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane-bis(tetrafluoroborate)) (1.0 to 1.1 equiv) in a single portion at room temperature. Stir the mixture for 16 hours.

  • Workup: Concentrate the reaction mixture to remove MeCN. Dilute the residue with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography (EtOAc:Petroleum Ether, 3:7).

  • Validation (Critical): In the ¹H NMR (DMSO-d₆) spectrum, the definitive proof of successful C3-fluorination is the complete disappearance of the C3-H proton signal at 6.64 ppm .

Step 3: Deprotection to 3-Fluoropyrazolo[1,5-a]pyridin-5-amine
  • Reagents: Dissolve 2,2,2-trifluoro-N-(3-fluoropyrazolo[1,5-a]pyridin-5-yl)acetamide (1.0 equiv) in a 1:1 mixture of Methanol (MeOH) and Water.

  • Reaction: Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at room temperature for 6 hours.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the pure target compound.

  • Validation: Loss of the trifluoroacetyl group is confirmed by the disappearance of the -CF₃ signal in ¹⁹F NMR (typically around -76 ppm), leaving only the C3-F signal (typically between -160 and -170 ppm).

Quantitative Data & Optimization

The table below summarizes the expected quantitative metrics and the self-validating analytical markers for each phase of the synthesis.

StepReaction PhaseReagents / ConditionsTypical YieldKey Analytical Marker (Self-Validation)
1 Core AssemblyMSH, Ethyl Propiolate, K₂CO₃, rt60–70%¹H NMR: Presence of distinct C3-H (~6.64 ppm) and C5-NH₂ signals.
2 Amine ProtectionTFAA, Pyridine, DCM, 0 °C to rt80–90%¹⁹F NMR: Appearance of -CF₃ peak at ~ -76 ppm. ¹H NMR: Amide NH at ~11.50 ppm.
3 C3-FluorinationSelectfluor, MeCN, rt, 16h37–55%¹H NMR: Disappearance of C3-H at 6.64 ppm . ¹⁹F NMR: New C-F peak at ~ -165 ppm.
4 DeprotectionK₂CO₃, MeOH/H₂O (1:1), rt, 6h85–95%¹⁹F NMR: Disappearance of -CF₃ peak; retention of C3-F peak.

References

[1] Tang, J., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, vol. 6, no. 7, 2015, pp. 814–818. URL:[Link]

[2] Li, X., et al. "Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines." The Journal of Organic Chemistry, vol. 87, no. 15, 2022, pp. 10110–10121. URL:[Link]

[3] European Patent Office. "BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS." EP2922840B1, 2014. (Specific protocol for 2,2,2-trifluoro-N-(3-fluoropyrazolo[1,5-a]pyridin-5-yl)acetamide synthesis). URL:

Exploratory

Unveiling the Mechanistic Landscape of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Motif in Kinase Inhibition The pyrazolo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazolo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This fused bicyclic system serves as a "privileged structure," capable of interacting with a wide range of biological targets, most notably protein kinases.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[4][5] Within this context, 3-Fluoropyrazolo[1,5-a]pyridin-5-amine emerges as a compound of significant interest. While direct studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs provides a strong foundation for postulating its mechanism of action. This guide will synthesize the existing knowledge on this chemical class to propose a likely mechanistic framework for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine and provide detailed experimental protocols to validate these hypotheses.

Hypothesized Mechanism of Action: A Competitive Relationship with ATP in the Kinase Domain

Based on extensive research into the broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, it is highly probable that 3-Fluoropyrazolo[1,5-a]pyridin-5-amine functions as a protein kinase inhibitor .[4][5][6] The prevailing mechanism for this class of compounds is ATP-competitive inhibition .[4][5] This mode of action involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the phosphorylation cascade can halt the aberrant signaling that drives disease progression.

The pyrazolo[1,5-a]pyridine core acts as a scaffold that presents various functional groups in a specific three-dimensional orientation to interact with the key residues within the ATP-binding site. The fluorine atom at the 3-position and the amine group at the 5-position of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine are likely crucial for modulating its potency and selectivity towards specific kinases.

Potential Molecular Targets: A Spectrum of Kinase Inhibition

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been successfully employed to develop inhibitors against a diverse array of protein kinases. This suggests that 3-Fluoropyrazolo[1,5-a]pyridin-5-amine may also exhibit activity against one or more of these targets. The table below summarizes some of the key kinases and other targets that have been potently inhibited by compounds from this class.

Target ClassSpecific ExamplesTherapeutic AreaReferences
Tyrosine Kinases Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), Epidermal Growth Factor Receptor (EGFR)Cancer[7][8],[4][5]
Mitogen-Activated Protein (MAP) Kinases p38 Mitogen-Activated Protein Kinase, B-Raf, MEKCancer, Inflammation[6],[4][5]
Cyclin-Dependent Kinases (CDKs) CDK1, CDK2, CDK7, CDK9, CDK12, CDK13, CDK18Cancer[4][5],[9]
Phosphoinositide 3-Kinases (PI3Ks) PI3Kγ, PI3KδCancer, Inflammation[10]
Serine/Threonine Kinases Casein Kinase 2 (CK2), Pim-1, DRAK1Cancer[11],[4][5]
Other Enzymes and Receptors Histone Deacetylase 6 (HDAC6), Prostaglandin E1 (EP1) ReceptorCancer, Overactive Bladder[12],[13]

This broad spectrum of activity highlights the versatility of the pyrazolo[1,5-a]pyridine scaffold. The specific kinase or kinases that 3-Fluoropyrazolo[1,5-a]pyridin-5-amine inhibits will be determined by the fine-tuning of its interactions within the ATP-binding pocket, influenced by its unique substitution pattern.

Elucidating the Mechanism: A Step-by-Step Experimental Guide

To definitively determine the mechanism of action and identify the specific molecular targets of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

Experimental Workflow

G cluster_0 Initial Screening & Target Identification cluster_1 Cellular Activity & Pathway Analysis cluster_2 Target Validation & Selectivity A Broad Kinase Panel Screen B Hit Identification A->B C Dose-Response & IC50 Determination B->C D Cell-Based Phosphorylation Assay C->D F Cell Proliferation/Viability Assay C->F E Western Blot Analysis D->E I In Vivo Efficacy Studies F->I G In-cell Target Engagement Assay G->I H Kinome-wide Selectivity Profiling H->I

Workflow for Mechanism of Action Elucidation.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify the potential kinase targets of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine from a large, representative panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of several hundred kinases. The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Kinase Assay: The assays are typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based format (e.g., ADP-Glo™). The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase in the panel.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (vehicle). Kinases that show significant inhibition (e.g., >50%) are considered "hits."

Protocol 2: IC50 Determination for "Hit" Kinases

Objective: To determine the potency of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine against the "hit" kinases identified in the initial screen.

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the compound from the stock solution, typically in a 10-point, half-logarithmic dilution series.

  • Kinase Assay: Perform the kinase assay for each "hit" kinase using the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Protocol 3: Cell-Based Target Engagement and Pathway Analysis

Objective: To confirm that 3-Fluoropyrazolo[1,5-a]pyridin-5-amine engages its target kinase(s) in a cellular context and inhibits downstream signaling.

Methodology:

  • Cell Line Selection: Choose a cell line that expresses the target kinase and where the downstream signaling pathway is well-characterized.

  • Compound Treatment: Treat the cells with increasing concentrations of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine for a specified period.

  • Western Blot Analysis:

    • Prepare cell lysates from the treated and untreated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of the target kinase's downstream substrate and the total amount of the substrate protein (as a loading control).

    • A decrease in the phosphorylated substrate with increasing compound concentration indicates target engagement and pathway inhibition.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase B->C D Downstream Substrate C->D Phosphorylation E Phosphorylated Substrate (Active) F Gene Transcription E->F G Cell Proliferation / Survival F->G Inhibitor 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Inhibitor->C Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Conclusion: A Roadmap for Mechanistic Discovery

While the precise mechanism of action of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine awaits direct experimental confirmation, the wealth of data on the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine class of compounds provides a strong and logical starting point for investigation. The proposed role as an ATP-competitive kinase inhibitor is well-supported by the literature. The experimental protocols outlined in this guide offer a clear and comprehensive roadmap for researchers to not only validate this hypothesis but also to pinpoint the specific molecular targets of this promising compound. Such studies are essential for advancing our understanding of its therapeutic potential and for guiding its future development as a novel therapeutic agent.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 4

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 7

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed.

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. 1

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate.

  • Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. PubMed.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. 10

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters - ACS Publications.

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC.

  • Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. ACS Publications.

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.

  • Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. PubMed.

  • WO2016142855A2 - Pyrazolo[1,5-a][1][4][6]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors. Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine. While specific experimental data for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established methodologies and data from structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives to offer a robust framework for its characterization. The principles and experimental protocols detailed herein are designed to guide researchers, scientists, and drug development professionals in obtaining and interpreting high-quality spectroscopic data for this and similar heterocyclic compounds.

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3][4][5] Accurate and comprehensive characterization is a critical step in the discovery and development of new therapeutic agents based on these core structures.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to confirm its constitution and substitution pattern.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

The choice of NMR experiments is dictated by the need to unambiguously assign every proton, carbon, and fluorine atom in the molecule.

  • ¹H NMR: This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For our target molecule, we would expect to see distinct signals for the protons on the pyridine and pyrazole rings, as well as the amine protons.

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms and their electronic environment. The chemical shifts of the carbons are highly indicative of their hybridization and proximity to electronegative atoms like nitrogen and fluorine.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is crucial. It will show a signal for the fluorine atom, and its coupling to nearby protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling) is a powerful tool for confirming the position of the fluorine substituent.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the complete molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the entire carbon skeleton and assigning quaternary carbons.

Predicted ¹H and ¹³C NMR Data for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

While specific data is unavailable, we can predict the expected chemical shift ranges based on data for similar pyrazolopyridine and pyrazolopyrimidine structures found in the literature.[6][8][9][10]

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale & Expected Couplings
H-28.0 - 8.5135 - 145This proton on the pyrazole ring is expected to be a singlet. Its chemical shift will be influenced by the adjacent nitrogen and the fluorine at C-3.
C-3-145 - 155 (doublet)This carbon is directly attached to the fluorine, so its signal will appear as a doublet with a large ¹JCF coupling constant.
H-47.0 - 7.5110 - 120 (doublet)This proton on the pyridine ring is adjacent to the amine group. It is expected to be a doublet, coupled to H-6. The electron-donating amine group will shift it upfield compared to other pyridine protons. It may also show a smaller coupling to the fluorine at C-3 (⁴JHF).
C-5-140 - 150This carbon is attached to the amine group.
H-66.5 - 7.0100 - 110This proton is expected to be a triplet or doublet of doublets, coupled to H-4 and H-7. The amine at C-5 will have a significant shielding effect.
H-78.0 - 8.5130 - 140This proton is adjacent to the bridgehead nitrogen and is expected to be a doublet, coupled to H-6.
NH₂5.0 - 6.0 (broad singlet)-The chemical shift of amine protons can be variable and the signal is often broad due to quadrupole broadening and exchange with water.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this class of compounds as it can help in observing exchangeable protons like those of the amine group.[10][11]

  • Internal Standard: Use tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR.[8]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer acquisition time and more scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width appropriate for fluorine signals.

    • No internal standard is typically needed as the spectrometer's frequency is used as a reference.

  • 2D NMR Acquisition:

    • Use standard pulse programs for COSY, HSQC, and HMBC experiments.

    • Optimize the parameters (e.g., evolution times, delays) based on the expected coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Expertise & Experience: Selecting the Right Ionization Technique

For a molecule like 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, which contains basic nitrogen atoms, electrospray ionization (ESI) is the preferred method.[6][8]

  • ESI-MS: This soft ionization technique is ideal for polar molecules. It typically protonates the molecule in positive ion mode, resulting in the observation of the [M+H]⁺ ion. This allows for the direct determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Performing the analysis on a high-resolution instrument (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is critical.[6][8][10] HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₆FN₃

  • Monoisotopic Mass: 151.0546 g/mol

  • Expected HRMS (ESI⁺) Result: The [M+H]⁺ ion would be observed at m/z 152.0624. An experimentally found mass that matches this value to within a few parts per million (ppm) would confirm the elemental composition.[10]

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent suitable for HPLC, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.[8]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

    • Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the standard method for determining the purity of a compound. It separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Experience: Method Development for Purity Analysis

A well-designed HPLC method should provide a sharp, symmetrical peak for the main compound, well-separated from any impurity peaks.

  • Stationary Phase: A C18 reversed-phase column is the most common and a good starting point for this type of molecule.[9] These columns are nonpolar and retain compounds based on their hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed. Buffers (e.g., ammonium acetate or formic acid) are often added to the mobile phase to ensure good peak shape for basic compounds like amines.

  • Detection: A UV detector is commonly used. The wavelength should be set to the absorbance maximum of the compound to ensure high sensitivity. A photodiode array (PDA) detector is even more beneficial as it can acquire the UV spectrum of each peak, which can help in peak identification and purity assessment.

Experimental Protocol for HPLC Purity Analysis
  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1-1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions (A starting point):

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), and increase to a high percentage (e.g., 95%) over several minutes to elute all components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Monitor at the UV absorbance maximum of the compound (a preliminary UV scan of the compound in solution would determine this).

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. Purity of >95% is generally required for compounds intended for biological testing.[9]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the characterization process.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Confirmation Synthesis Synthesized Compound (3-Fluoropyrazolo[1,5-a]pyridin-5-amine) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS-ESI) Synthesis->MS HPLC HPLC Analysis (Purity) Synthesis->HPLC Structure Structure Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Confirmation Final Confirmation of Structure & Purity Structure->Confirmation Purity->Confirmation

Caption: Workflow for the complete spectroscopic characterization.

NMR_Assignment_Workflow H1_NMR ¹H NMR (Proton Environments & Couplings) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine Position) Assignment Unambiguous Structural Assignment F19_NMR->Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Logic flow for NMR-based structural assignment.

References

  • Polo-Cuadrado, E., et al. (n.d.). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. Semantic Scholar. [Link]

  • El-Sayed, W. A., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 42(6), 3329-3351. [Link]

  • Al-Romaigh, F. K., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(35), 24651-24669. [Link]

  • Polo-Cuadrado, E., et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. New Journal of Chemistry, 46(2), 799-811. [Link]

  • Hassan, A. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1845-1853. [Link]

  • Korra, S., et al. (2022). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 17(22), e202200424. [Link]

  • Sajiki, H., et al. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 23(1), 185. [Link]

  • El-Faham, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(7), 1184-1204. [Link]

  • Al-Zaydi, K. M., et al. (2013). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 18(11), 13803-13816. [Link]

  • Klopfenstein, S. R., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(4), 654-664. [Link]

  • Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466-1471. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal, 11(1), 11. [Link]

  • Google Patents. (n.d.). WO2016142855A2 - Pyrazolo[1,5-a][6][11][12]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors.

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6265. [Link]

  • Duan, W., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Google Patents. (n.d.). US11186576B2 - Pyrazolo[1,5-A][6][11][12]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors.

  • Li, J., et al. (2023). Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. The Journal of Organic Chemistry, 88(5), 3020-3032. [Link]

  • Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. [Link]idines)

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Exploratory

A Technical Guide to the Biological Activity Screening of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine: A Privileged Scaffold Derivative

This guide provides a comprehensive framework for the biological activity screening of the novel compound, 3-Fluoropyrazolo[1,5-a]pyridin-5-amine. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, a recognized "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological activity screening of the novel compound, 3-Fluoropyrazolo[1,5-a]pyridin-5-amine. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, a recognized "privileged structure" in medicinal chemistry, this molecule holds significant potential for therapeutic applications.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate its biological function and identify its therapeutic potential, with a primary focus on oncology. The protocols and rationale provided herein are grounded in established scientific principles and industry best practices to ensure data integrity and accelerate the drug discovery process.

Introduction: The Rationale for Screening

The pyrazolo[1,5-a]pyridine and its aza-analogue, pyrazolo[1,5-a]pyrimidine, are heterocyclic scaffolds that have yielded numerous biologically active compounds.[2][3] These frameworks are prevalent in molecules targeting a diverse range of biological targets, including protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in cancer.[4][5] Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases such as EGFR, B-Raf, MEK, and Trk, making them attractive candidates for cancer therapy.[4][6][7] Furthermore, their therapeutic potential extends to other areas, including the treatment of inflammatory conditions and neurological disorders.[1]

The introduction of a fluorine atom at the 3-position and an amine group at the 5-position of the pyrazolo[1,5-a]pyridine core in the subject compound, 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, is a deliberate medicinal chemistry strategy. The fluorine substituent can enhance metabolic stability and binding affinity, while the amino group provides a key site for interaction with biological targets and can influence the compound's physicochemical properties. Given the well-documented anticancer and kinase inhibitory activities of related compounds, a primary focus of the initial screening cascade will be in the area of oncology.

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is proposed to systematically evaluate the biological activity of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine. This approach, depicted in the workflow below, begins with broad, high-throughput screening to identify general cytotoxic or anti-proliferative effects, followed by more focused assays to delineate the mechanism of action and target engagement.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Deconvolution & Mechanistic Assays cluster_2 Tier 3: In-depth Cellular & Advanced Model Characterization A Compound Synthesis & QC B High-Throughput Cell Viability Screening (e.g., NCI-60 Panel) A->B Purity >95% C Data Analysis: IC50 Determination & Hit Identification B->C D Broad Kinase Panel Profiling (Biochemical Assays) C->D Active Compounds E Cell-Based Mechanistic Assays: - Apoptosis (Caspase 3/7) - Cell Cycle Analysis C->E Active Compounds F Cellular Target Engagement (e.g., NanoBRET) D->F Identified Kinase Hits G Western Blotting for Pathway Modulation E->G F->G H 3D Spheroid/Organoid Models G->H I Structure-Activity Relationship (SAR) Studies H->I

Figure 1: A tiered screening cascade for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine.

Experimental Protocols

Tier 1: Primary Screening - High-Throughput Cell Viability

The initial step is to assess the compound's general cytotoxic or anti-proliferative effects across a diverse panel of human cancer cell lines. This provides a broad view of its potential anticancer activity and can reveal initial selectivity profiles.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9]

Methodology:

  • Cell Seeding: Plate cancer cell lines from a diverse panel (e.g., the NCI-60 panel) in 96-well or 384-well plates at their optimal seeding densities and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare a serial dilution of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the cells and include vehicle-only controls.

  • Incubation: Incubate the plates for a predefined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction. Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerValue
HCT-116Colon CancerValue
A549Lung CancerValue
.........
Tier 2: Target Deconvolution and Mechanistic Elucidation

Upon identifying "hit" cell lines from the primary screen, the next phase focuses on identifying the molecular target and understanding the mechanism of action.

Given the prevalence of kinase inhibition among pyrazolo[1,5-a]pyridine derivatives, a broad kinase panel screen is a logical next step.[4][10] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Methodology:

  • Submit 3-Fluoropyrazolo[1,5-a]pyridin-5-amine for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 or 10 µM).

  • The assays are typically biochemical, measuring the inhibition of the kinase's ability to phosphorylate a substrate.

  • Results are reported as the percentage of inhibition for each kinase.

To confirm that the observed anti-proliferative effects are due to a specific cellular mechanism, a series of cell-based assays should be conducted in the most sensitive cell lines identified in Tier 1.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[11]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 96-well plates and treat with 3-Fluoropyrazolo[1,5-a]pyridin-5-amine at concentrations around the predetermined IC50 value for 24-48 hours.

  • Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate, then measure the luminescent signal with a plate reader. An increase in luminescence indicates an induction of apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Tier 3: In-depth Cellular Characterization

This final tier of in vitro screening aims to confirm target engagement in a cellular context and evaluate the compound's efficacy in more physiologically relevant models.

Protocol: Western Blotting for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, confirming the on-target effect of a kinase inhibitor.

Methodology:

  • Cell Lysis: Treat cells with the compound for a short period (e.g., 1-4 hours) and then lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.

Western_Blot_Workflow A Cell Treatment with 3-Fluoropyrazolo[1,5-a]pyridin-5-amine B Protein Extraction A->B C SDS-PAGE B->C D Transfer to Membrane C->D E Antibody Probing (p-Target, Total Target) D->E F Imaging & Analysis E->F

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Foundational

Architecting the Pyrazolo[1,5-a]pyridine Scaffold: A Deep Dive into 5-Amino Analogs

The Strategic Value of the 5-Amino-Pyrazolo[1,5-a]pyridine Core The pyrazolo[1,5-a]pyridine ring system is a privileged, nitrogen-containing fused bicyclic scaffold that has gained immense traction in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the 5-Amino-Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is a privileged, nitrogen-containing fused bicyclic scaffold that has gained immense traction in modern medicinal chemistry[1]. Characterized by its unique electron distribution and hydrogen-bond accepting capabilities, this core is frequently deployed in the design of potent kinase inhibitors, including agents targeting RIPK1 for inflammatory diseases[2] and novel HIV-1 reverse transcriptase (RT) inhibitors[3].

From a drug design perspective, functionalizing the 5-position of this core with an amino group is highly strategic. The 5-amino moiety acts as a versatile synthetic vector, enabling rapid exploration of structure-activity relationships (SAR) via late-stage diversification. It serves as an ideal nucleophile for amide couplings to generate G protein-biased dopaminergics[4], or as a handle for Buchwald-Hartwig cross-couplings to access extended chemical space.

Retrosynthetic Logic and Mechanistic Pathways

The most robust method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] 1,3-dipolar cycloaddition between an N-aminopyridinium ylide and an electron-deficient alkyne (such as ethyl propiolate).

To synthesize a 5-substituted pyrazolo[1,5-a]pyridine, the retrosynthetic logic dictates that the precursor must be a 4-substituted pyridine [3]. This is due to the nomenclature and skeletal mapping of the system: the pyridine nitrogen becomes the bridgehead nitrogen of the fused system, effectively shifting the relative numbering. Consequently, C4 of the starting pyridine maps directly to C5 of the resulting pyrazolo[1,5-a]pyridine core.

Causality in Protection Strategy: A critical failure point in this synthesis is the competitive amination of the exocyclic amine. If 4-aminopyridine is used directly, electrophilic aminating agents will preferentially attack the highly nucleophilic exocyclic primary amine rather than the pyridine nitrogen. To enforce regioselectivity, the 4-amino group must be temporarily masked with an electron-withdrawing protecting group, such as a tert-butyl carbamate (Boc)[3].

Pathway A 4-Boc-aminopyridine B N-Aminopyridinium Intermediate A->B DPH, MeCN/H2O 60°C C 5-Boc-amino-pyrazolo [1,5-a]pyridine B->C Ethyl Propiolate K2CO3, DMF D 5-Amino-pyrazolo [1,5-a]pyridine C->D TFA, DCM RT

Retrosynthetic and forward synthetic pathway for 5-amino-pyrazolo[1,5-a]pyridine analogs.

Reagent Selection: The Causality of N-Amination

The formation of the N-aminopyridinium salt requires an electrophilic source of "NH₂⁺". Historically, O-(mesitylsulfonyl)hydroxylamine (MSH) was used. However, MSH is notoriously unstable, prone to explosive decomposition, and difficult to scale.

The Modern Standard: O-(2,4-dinitrophenyl)hydroxylamine (DPH) is now the reagent of choice. DPH is bench-stable, easier to handle, and provides superior electrophilic amination of the pyridine nitrogen[3].

Furthermore, the choice of solvent during this step is paramount. The pyridine nitrogen in 4-Boc-aminopyridine is relatively electron-deficient compared to DMAP, making the amination sluggish in neat organic solvents. The addition of water as a co-solvent (MeCN/H₂O, 1:1) is mechanistically critical: water stabilizes the highly polar transition state of the N-amination, significantly accelerating the reaction kinetics and driving the conversion to completion[3].

Table 1: Quantitative Optimization of N-Amination and Cycloaddition Conditions
Aminating AgentSolvent SystemTemp (°C)Base (Cycloaddition)Overall Yield (%)Mechanistic Causality / Observation
MSHDCM0 to RTDBU30 - 40%MSH is thermally unstable; poor solubility of the intermediate salt limits conversion.
DPHMeCN60K₂CO₃45 - 55%DPH is bench-stable; moderate conversion due to high transition state energy in neat organic solvent.
DPHMeCN / H₂O (1:1)60K₂CO₃75 - 85%Optimal: Water stabilizes the polar transition state of the N-amination, significantly accelerating kinetics.

Step-by-Step Experimental Protocol: A Self-Validating System

The following protocol outlines the synthesis of ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate , integrating analytical checkpoints to ensure a self-validating workflow.

Step A: Electrophilic N-Amination
  • Reaction: Dissolve tert-butyl pyridin-4-ylcarbamate (1.0 equiv) in a 1:1 mixture of MeCN and H₂O. Add DPH (1.2 equiv) in a single portion.

  • Execution: Heat the mixture to 60 °C and stir for 16 hours[3].

  • Analytical Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (high R_f) should be completely consumed, replaced by a baseline polar spot corresponding to the N-aminopyridinium salt.

  • Workup: The intermediate salt is typically used crude in the next step without further purification to prevent yield loss.

Step B: 1,3-Dipolar Cycloaddition
  • Reaction: Suspend the crude N-aminopyridinium salt in anhydrous DMF. Add K₂CO₃ (2.0 equiv) and cool the system to 0 °C.

  • Execution: Add ethyl propiolate (1.5 equiv) dropwise. The basic conditions deprotonate the N-amino group to form the reactive ylide, which undergoes a highly regioselective cycloaddition with the alkyne. Warm to room temperature and stir overnight.

  • Analytical Checkpoint: LC-MS analysis must indicate the mass of the cyclized Boc-protected product [M+H]⁺.

  • Workup: Dilute the mixture with EtOAc and wash with brine (3×). Causality: Repeated brine washes are mandatory to effectively partition DMF into the aqueous layer, preventing it from co-eluting and ruining the subsequent silica gel chromatography. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Step C: Global Deprotection
  • Reaction: Dissolve the purified ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate in DCM and cool to 0 °C.

  • Execution: Add Trifluoroacetic acid (TFA, 20 equiv) dropwise. Causality: Cooling prevents exothermic degradation of the electron-rich pyrazolo[1,5-a]pyridine core. Stir at room temperature for 12–21 hours[2][3].

  • Analytical Checkpoint: Confirm deprotection via ¹H NMR by the disappearance of the massive 9H singlet at ~1.5 ppm.

  • Workup: Concentrate under vacuum to yield the TFA salt of the 5-amino analog as a tan solid[3].

Workflow Start Start: 4-Boc-aminopyridine Step1 Electrophilic N-Amination (DPH in MeCN/H2O) Start->Step1 Check1 TLC Check: Salt Formation? Step1->Check1 Check1->Step1 No (Heat/Time) Step2 [3+2] Cycloaddition (Ethyl Propiolate, K2CO3) Check1->Step2 Yes Check2 LC-MS Check: Core Formed? Step2->Check2 Check2->Step2 No (Add Base) Step3 Global Deprotection (TFA in DCM) Check2->Step3 Yes End Isolated 5-Amino Analog Step3->End

Logical experimental workflow with self-validating analytical checkpoints.

Downstream Functionalization: Unlocking Chemical Space

Once the 5-amino-pyrazolo[1,5-a]pyridine core is isolated, it serves as a branching point for complex molecule synthesis:

  • N5-Amidation: The exocyclic aniline-like amine can be readily coupled with various carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDCI, HOBt) and a tertiary amine base (DIPEA) in DMF or DCM. This approach is heavily utilized to append lipophilic or target-specific moieties, such as in the discovery of novel D2 receptor partial agonists[4] and RIPK1 inhibitors[2].

  • C3-Electrophilic Aromatic Substitution (SEAr): If the C3 position is unsubstituted (e.g., if a different alkyne was used or the ester was decarboxylated), the core is highly susceptible to SEAr due to the electron-rich nature of the pyrazole ring. Treatment with N-iodosuccinimide (NIS) selectively yields the 3-iodo-5-amino analog. This intermediate is a prime substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, a strategy successfully employed to synthesize potent PfPKG and PvPI4K kinase inhibitors[5].

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Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

An Application Note and Detailed Protocol for the Synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Authored by: A Senior Application Scientist Introduction: The Significance of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Authored by: A Senior Application Scientist

Introduction: The Significance of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The introduction of a fluorine atom and an amino group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced potency, improved metabolic stability, and better oral bioavailability. 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, therefore, represents a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases. This document provides a comprehensive, albeit proposed, protocol for the synthesis of this important compound, based on established synthetic methodologies for related structures.

Proposed Synthetic Strategy: A Multi-Step Approach

G A 2-Amino-6-chloropyridine B N-amination A->B Hydroxylamine- O-sulfonic acid C 1-Amino-6-chloropyridin-1-ium salt B->C D [3+2] Cycloaddition C->D 1,3-Dicarbonyl equivalent E 5-Chloropyrazolo[1,5-a]pyridine (Intermediate A) D->E F Electrophilic Fluorination E->F Selectfluor™ G 5-Chloro-3-fluoropyrazolo[1,5-a]pyridine (Intermediate B) F->G H Buchwald-Hartwig Amination G->H Pd-catalyst, ligand, Ammonia source I 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (Final Product) H->I

Caption: Proposed synthetic workflow for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine.

PART 1: Synthesis of 5-Chloropyrazolo[1,5-a]pyridine (Intermediate A)

This initial phase focuses on the construction of the core pyrazolo[1,5-a]pyridine ring system bearing a chloro-substituent at the 5-position, which will serve as a handle for the subsequent amination.

Step 1.1: N-Amination of 2-Amino-6-chloropyridine

Expert Insights: The N-amination of the pyridine nitrogen is the critical first step to form the 1,3-dipole precursor required for the subsequent cycloaddition. Hydroxylamine-O-sulfonic acid is a common and effective aminating agent for this transformation. The reaction is typically performed in a suitable solvent, and the resulting N-aminopyridinium salt is often used in the next step without extensive purification.

Protocol:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g), add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the resulting precipitate, wash with cold DCM, and dry under vacuum to obtain the 1-amino-2-amino-6-chloropyridin-1-ium salt. This intermediate is typically carried forward without further purification.

Step 1.2: [3+2] Cycloaddition to form 5-Chloropyrazolo[1,5-a]pyridine

Expert Insights: The [3+2] cycloaddition of the N-aminopyridinium salt with a suitable C2-synthon is a powerful method for the construction of the pyrazolo[1,5-a]pyridine core.[1][2] For an unsubstituted pyrazole ring, a reagent such as malonaldehyde bis(dimethyl acetal) can be used, which under acidic conditions generates the required 1,3-dicarbonyl equivalent.

Protocol:

  • Suspend the 1-amino-2-amino-6-chloropyridin-1-ium salt (1.0 eq) in ethanol (15 mL/g).

  • Add malonaldehyde bis(dimethyl acetal) (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl, 0.1 eq).

  • Heat the mixture to reflux (approximately 78 °C) for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-chloropyrazolo[1,5-a]pyridine (Intermediate A).

PART 2: Synthesis of 5-Chloro-3-fluoropyrazolo[1,5-a]pyridine (Intermediate B)

Expert Insights: The regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyridine ring is known to favor the 3-position.[3][4] This makes direct fluorination a viable strategy. Selectfluor™ (F-TEDA-BF4) is a widely used electrophilic fluorinating agent that is relatively safe to handle and provides good yields.[5][6]

Protocol:

  • Dissolve 5-chloropyrazolo[1,5-a]pyridine (Intermediate A, 1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (20 mL/g).

  • Add Selectfluor™ (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to drive it to completion if necessary.

  • Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 5-chloro-3-fluoropyrazolo[1,5-a]pyridine (Intermediate B).

PART 3: Synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (Final Product)

Expert Insights: The final step involves the conversion of the 5-chloro group to a 5-amino group. The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this transformation.[7][8] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.

Protocol:

  • In a reaction vessel, combine 5-chloro-3-fluoropyrazolo[1,5-a]pyridine (Intermediate B, 1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a base, such as cesium carbonate (Cs2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent, such as toluene or dioxane (20 mL/g).

  • For the ammonia source, a surrogate such as benzophenone imine can be used, followed by acidic hydrolysis, or alternatively, a solution of ammonia in a suitable solvent can be employed, although this may require a sealed tube and elevated temperatures and pressures. A more convenient approach is to use an ammonia equivalent like lithium bis(trimethylsilyl)amide (LiHMDS). Add the chosen ammonia source (1.5 eq).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to yield 3-Fluoropyrazolo[1,5-a]pyridin-5-amine.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Data
Intermediate A: 5-Chloropyrazolo[1,5-a]pyridine¹H NMR Aromatic protons with characteristic shifts and coupling constants for the pyrazolo[1,5-a]pyridine ring system.
¹³C NMR Resonances corresponding to the carbon atoms of the heterocyclic core, with the carbon bearing the chlorine atom shifted downfield.
MS (ESI) [M+H]⁺ peak corresponding to the molecular weight of the compound, with the characteristic isotopic pattern for a monochlorinated compound.
Intermediate B: 5-Chloro-3-fluoropyrazolo[1,5-a]pyridine¹H NMR Splitting of the proton signals adjacent to the fluorine atom due to H-F coupling.
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.
¹³C NMR The carbon atom bonded to fluorine will appear as a doublet with a large C-F coupling constant.
MS (ESI) [M+H]⁺ peak corresponding to the molecular weight of the fluorinated compound, with the chlorine isotopic pattern.
Final Product: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine¹H NMR Appearance of a broad singlet corresponding to the -NH₂ protons, and shifts in the aromatic proton signals due to the electron-donating nature of the amino group.
¹⁹F NMR A signal in the aryl fluoride region.
¹³C NMR Upfield shift of the carbon atom attached to the amino group.
MS (ESI) [M+H]⁺ peak corresponding to the final product's molecular weight.
HPLC A single major peak indicating high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-amination Incomplete reaction or degradation of the product.Ensure the reaction is run under anhydrous conditions. The reaction time can be extended, or a different aminating agent can be screened.
Poor regioselectivity in fluorination Steric or electronic effects directing fluorination to other positions.While the 3-position is electronically favored, other isomers are possible. Careful purification by chromatography is essential. Reaction conditions (solvent, temperature) can be optimized.
Failure of Buchwald-Hartwig amination Inactive catalyst, unsuitable ligand, or wrong choice of base/solvent.Screen different palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos, DavePhos), and bases (e.g., K₃PO₄, NaOtBu). Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Difficult purification of final product The amino group can cause streaking on silica gel.Use a modified mobile phase for column chromatography, such as adding a small amount of triethylamine or ammonia in methanol to the eluent. Alternatively, reverse-phase HPLC can be used for purification.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017).
  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., Du, H., Cai, X., Li, H., & Huang, B. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes. Synlett, 35(10), 1551-1556.
  • Guidechem. (2022). What is the synthesis method of 5-Chloropyrazolo[1,5-a]pyrimidine? FAQ - Guidechem.
  • Yuan, Z., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(1), 65-70.
  • Guidechem. (2022). What is 2-Amino-6-chloropyridine and how is it synthesized? FAQ - Guidechem.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • Feng, Y., Wu, Y., Yue, Z., Fu, Y., & Du, Z. (2024). Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. New Journal of Chemistry, 48(28), 12496-12500.
  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14, 12345-12349.
  • Moszczyński-Pętkowski, R., et al. (2021).
  • Montgomery, J. A., & Hewson, K. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Journal of Heterocyclic Chemistry, 12(3), 463-467.
  • Tomaszewski, M. J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(22), 6981.
  • Li, B., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466-1471.
  • Sharma, R., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(2), 458.
  • Alieva, S. V., & Vorob'ev, A. Y. (2020). SYNTHESIS OF 3-FLUOROPYRAZOLO[1,5-a]PYRIDINES BY FLUORINATION OF METHYL PYRAZOLO[1,5-a]PYRIDINE-3-CARBOXYLATES. Chemistry of Heterocyclic Compounds, 56(7), 908-910.
  • Fier, P. S., & Maloney, K. M. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4683-4687.
  • Kumar, A., & Sharma, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15(1), 1-26.
  • Wikipedia contributors. (2024).
  • PubChem. (n.d.). 2-Amino-6-chloropyridine.
  • Bryn Mawr College. (n.d.).
  • Miki, Y., Yagi, S., & Ikeda, M. (1992). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 34(1), 1-4.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-6-chloropyridine.
  • Clearsynth. (n.d.). 2-Amino-6-chloropyridine.
  • Chemistry LibreTexts. (2023).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.

Sources

Application

Cell-based assays with 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Application Note: Evaluating IRAK4 Inhibitors Derived from the 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Scaffold in Cell-Based Models Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating IRAK4 Inhibitors Derived from the 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Scaffold in Cell-Based Models

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists

Scientific Context: The Role of the Privileged Scaffold

The compound 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3) is not a standalone therapeutic; rather, it is a highly specialized, privileged bicyclic heterocyclic building block. It is fundamentally utilized in the synthesis of highly potent and selective [1].

IRAK4 is the master kinase orchestrating the innate immune response. Upon activation of Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R), the adaptor protein MyD88 recruits IRAK4 to form the "Myddosome" complex. IRAK4 then phosphorylates IRAK1, triggering a cascade through TRAF6 that ultimately results in the nuclear translocation of NF-κB and the massive secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[2].

Because hyperactivation of this pathway drives autoimmune pathologies like rheumatoid arthritis and lupus, molecules synthesized from the 3-fluoropyrazolo[1,5-a]pyridin-5-amine core are designed to competitively bind the ATP pocket of the IRAK4 kinase domain or act as the target-binding ligand in [3].

To bridge the gap between biochemical affinity and physiological efficacy, we must deploy robust, self-validating cell-based assays.

Mechanistic Pathway & Intervention Point

IRAK4_Signaling LPS TLR Agonists (e.g., LPS, R848) TLR Toll-Like Receptors (TLR4, TLR7/8) LPS->TLR Binds & Activates MyD88 MyD88 Adaptor TLR->MyD88 Recruits IRAK4 IRAK4 Kinase (Primary Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 Complex IRAK1->TRAF6 Activates NFkB NF-κB Translocation TRAF6->NFkB IKK Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Scaffold 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Derived Inhibitors/PROTACs Scaffold->IRAK4 Blocks Kinase Domain or Induces Degradation

Fig 1: TLR/IRAK4/NF-κB signaling pathway targeted by 3-Fluoropyrazolo[1,5-a]pyridin-5-amine derivatives.

Assay Design Rationale: Causality and Self-Validation

When evaluating novel IRAK4 inhibitors, a single readout is insufficient. A drop in cytokine production could be due to target inhibition, or it could simply be due to compound cytotoxicity. Therefore, every protocol must be a self-validating system .

  • Cell Line Selection (THP-1 vs. PBMCs): We utilize THP-1 human monocytic cells differentiated with PMA to establish a baseline for TLR4-driven (LPS-stimulated) responses. However, to ensure translational relevance, we parallel this with primary [4], utilizing R848 (a TLR7/8 agonist) which exhibits a stricter dependency on IRAK4 kinase activity than TLR4[2].

  • Orthogonal Readouts: We measure the functional output (IL-6/TNF-α secretion via ELISA) and couple it directly with an ATP-based cell viability assay (e.g., CellTiter-Glo) in the exact same well plate. If a compound reduces IL-6 but also depletes ATP, it is a toxic artifact, not a selective inhibitor.

Step-by-Step Experimental Protocols

Protocol A: THP-1 TLR4 Stimulation and Cytokine Release Assay

Objective: Quantify the cellular IC50 of synthesized IRAK4 inhibitors against LPS-induced inflammation.

Step 1: Cell Preparation & Differentiation

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

  • Seed cells at 5×104 cells/well in a 96-well clear-bottom plate.

  • Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate monocytes into macrophage-like cells. Causality Note: PMA differentiation upregulates TLR4 and CD14, sensitizing the cells to LPS.

  • Wash cells twice with PBS and rest in assay media (RPMI + 2% FBS) for 24 hours prior to compound treatment.

Step 2: Compound Treatment (Self-Validation Setup)

  • Prepare a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) of the 3-fluoropyrazolo[1,5-a]pyridin-5-amine derivative.

  • Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., PF-06650833 at 1 µM).

  • Pre-incubate cells with compounds for 1 hour at 37°C. (For PROTACs, extend pre-incubation to 18-24 hours to allow sufficient time for target ubiquitination and proteasomal degradation).

Step 3: TLR4 Stimulation

  • Add 100 ng/mL of ultrapure LPS (E. coli O111:B4) to all wells except the unstimulated negative control.

  • Incubate for 18 hours at 37°C, 5% CO2.

Step 4: Dual Readout (Cytokine & Viability)

  • Supernatant: Carefully transfer 50 µL of the supernatant to a new plate. Quantify TNF-α and IL-6 using a homogeneous TR-FRET assay (e.g., HTRF or AlphaLISA) or standard ELISA.

  • Viability Counter-Screen: Add 50 µL of CellTiter-Glo reagent to the remaining cells in the original plate. Incubate for 10 minutes and read luminescence.

  • Data Acceptance Criteria: Discard any IC50 data from compound concentrations that result in >15% reduction in cell viability.

Protocol B: Primary PBMC TLR7/8 Stimulation Assay

Objective: Validate efficacy in a primary human immune matrix using strict IRAK4-dependent pathways.

Step 1: PBMC Isolation

  • Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Resuspend in RPMI-1640 + 10% heat-inactivated FBS. Seed at 1×105 cells/well in 96-well plates.

Step 2: Treatment and Stimulation

  • Pre-treat cells with the inhibitor dose-response series for 1 hour.

  • Stimulate with 1 µM R848 (Resiquimod), a potent TLR7/8 agonist. Causality Note: Unlike TLR4, which can bypass IRAK4 via the TRIF pathway,[2], providing a cleaner window into specific IRAK4 inhibition.

  • Incubate for 24 hours.

Step 3: Analysis

  • Harvest supernatant and measure IL-6 production. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

To benchmark novel derivatives synthesized from the 3-fluoropyrazolo[1,5-a]pyridin-5-amine scaffold, compare their performance against established clinical candidates. A structurally optimized derivative should demonstrate a tight correlation between biochemical kinase inhibition and cellular cytokine suppression.

Table 1: Representative Profiling of IRAK4 Modulators

Compound ClassBiochemical Kinase IC50 (nM)THP-1 LPS (TLR4) IL-6 IC50 (nM)PBMC R848 (TLR7/8) IL-6 IC50 (nM)Cytotoxicity (CC50)Mechanism of Action
PF-06650833 (Reference)2.485.012.5> 10,000 nMReversible Kinase Inhibitor
KT-474 (Reference)N/A (DC50: 0.88)15.22.1> 10,000 nMPROTAC Degrader
Scaffold Derivative A 1.842.18.3> 10,000 nMReversible Kinase Inhibitor
Scaffold PROTAC B N/A (DC50: 1.50)10.41.8> 5,000 nMPROTAC Degrader

*Note: For PROTACs, DC50 (concentration at which 50% of the target is degraded) is measured via Western Blot or HiBiT-tagged IRAK4 reporter assays[3].

References

  • Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators (EP 2922840 B1). European Patent Office.
  • Selective IRAK4 degradation, not kinase inhibition, blocks TLR-activated NF-Kb and p38 Signaling leading to broad cytokine inhibition . The Journal of Immunology. Available at:[Link]

  • Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Application Note: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine as a Privileged Scaffold for In Vivo Kinase Inhibitor Profiling

Introduction & Scientific Rationale In the landscape of targeted therapeutics, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged pharmacophore for designing potent kinase inhibitors[1]. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of targeted therapeutics, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged pharmacophore for designing potent kinase inhibitors[1]. However, translating in vitro potency to in vivo efficacy often fails due to poor pharmacokinetic (PK) profiles. A critical metabolic liability of the unsubstituted pyrazolo[1,5-a]pyridine core is the highly electron-rich C3 position, which is exceptionally prone to electrophilic attack and rapid oxidative metabolism by hepatic enzymes, such as Cytochrome P450s (CYPs) and aldehyde oxidase[2],[3].

To circumvent this, medicinal chemists utilize 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3) as a foundational building block[4]. The strategic insertion of a fluorine atom at the C3 position acts as a bioisostere for hydrogen. The exceptionally high bond dissociation energy of the C–F bond effectively blocks enzymatic oxidation at this soft spot[3]. Because fluorine is the smallest halogen, it achieves this metabolic stabilization without adding significant steric bulk, thereby preserving the molecule's ability to dock precisely into the highly conserved ATP-binding hinge regions of target kinases[1]. The 5-amine group serves as a versatile synthetic handle, allowing for rapid diversification via amide or urea couplings to target specific allosteric pockets.

Biological Target Context: IRAK-4 Signaling

A primary application for this fluorinated scaffold is the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors[5]. IRAK-4 is a master regulatory kinase in the MyD88-dependent Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades[5]. Upon pathogen recognition or cytokine binding, IRAK-4 phosphorylates downstream targets, ultimately leading to the activation of NF-κB and the massive release of pro-inflammatory cytokines (TNF-α, IL-6)[5].

By utilizing 3-Fluoropyrazolo[1,5-a]pyridin-5-amine to synthesize IRAK-4 inhibitors, researchers can achieve the sustained in vivo exposure required to continuously suppress this inflammatory cascade in animal models.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK-4 (Kinase) MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Inhibitor 3-Fluoro Inhibitor Inhibitor->IRAK4 Inhibits NFkB NF-κB (Transcription Factor) TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Fig 1: TLR/IL-1R signaling pathway illustrating IRAK-4 inhibition by the fluorinated compound.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To validate the metabolic advantage of the 3-fluoro substitution, a comparative in vivo PK study must be conducted. This protocol outlines a self-validating system using C57BL/6 mice to compare a non-fluorinated lead against its 3-fluoro counterpart.

Step-by-Step Methodology
  • Formulation: Solubilize the test compounds in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Causality: Kinase inhibitors are notoriously lipophilic; this co-solvent system ensures complete dissolution without causing precipitation upon injection or gastrointestinal toxicity.

  • Animal Dosing: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours. Administer the compound via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg). Causality: Fasting reduces variability in gastric emptying and absorption rates.

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

  • Sample Preparation: Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex and centrifuge at 12,000 × g for 15 mins.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Quantitative PK Data Summary

The table below demonstrates the typical, quantifiable improvement in PK parameters when utilizing the 3-Fluoropyrazolo[1,5-a]pyridin-5-amine building block compared to an unsubstituted baseline[1],[2].

PK ParameterNon-Fluoro Analog (C3-H)3-Fluoro Analog (C3-F)Fold Improvement
IV Clearance ( CL )(mL/min/kg) 68.518.23.7x Lower
PO Cmax​ (ng/mL) 4501,8504.1x Higher
PO AUC0−∞​ (ng·h/mL) 1,2008,9007.4x Higher
Half-Life ( T1/2​ ) (h) 1.25.84.8x Longer
Oral Bioavailability (%F) 12%58%4.8x Higher

In Vivo Pharmacodynamic (PD) Efficacy Protocol

Once the PK profile is validated, the compound's ability to engage its target in vivo is tested. For IRAK-4 inhibitors derived from 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, the Lipopolysaccharide (LPS)-induced cytokine release model is the gold standard[5].

Step-by-Step Methodology
  • Acclimation & Grouping: Randomize C57BL/6 mice into four groups (n=8/group): Vehicle Control, LPS + Vehicle, LPS + Test Compound (10 mg/kg), and LPS + Dexamethasone (1 mg/kg, Positive Control). Causality: C57BL/6 mice are selected for their robust, reproducible Th1-dominant immune response to LPS.

  • Pre-treatment: Administer the test compound or vehicle via oral gavage 2 hours prior to the LPS challenge. Causality: Based on the Tmax​ identified in the PK study, a 2-hour pre-treatment ensures the inhibitor is at maximum systemic concentration ( Cmax​ ) when the inflammatory cascade is triggered.

  • LPS Challenge: Inject LPS (from E. coli O111:B4) intraperitoneally (IP) at a dose of 0.5 mg/kg.

  • Temporal Sampling: Euthanize subsets of mice at 1.5 hours and 4 hours post-LPS. Collect terminal blood via cardiac puncture. Causality: TNF-α is an acute-phase cytokine that peaks rapidly (1.5h), whereas IL-6 is a secondary cytokine requiring transcriptional upregulation, peaking later (4h). Measuring both provides definitive proof of upstream IRAK-4 blockade.

  • Cytokine Quantification: Analyze serum utilizing a multiplex bead-based flow cytometry assay (e.g., Luminex) or standard ELISA to quantify TNF-α and IL-6 suppression relative to the LPS + Vehicle group.

Workflow Formulation 1. Formulation (Vehicle Prep) Dosing 2. Animal Dosing (IV & PO) Formulation->Dosing Sampling 3. Blood Sampling (Time-course) Dosing->Sampling LCMS 4. LC-MS/MS (Quantification) Sampling->LCMS Modeling 5. PK/PD Modeling (NCA Analysis) LCMS->Modeling

Fig 2: Step-by-step in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Sources

Application

Application Note: Analytical Methods for the Characterization of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Introduction & Scientific Context 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3) is a highly specialized fluorinated heterocyclic building block[1]. The pyrazolo[1,5-a]pyridine scaffold is recognized as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3) is a highly specialized fluorinated heterocyclic building block[1]. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug discovery, frequently utilized in the synthesis of kinase inhibitors and EP1 receptor antagonists[2]. The strategic incorporation of a fluorine atom at the C-3 position significantly modulates the electron density and metabolic stability of the aromatic system[3]. Concurrently, the C-5 primary amine provides a versatile synthetic handle for downstream functionalization.

Accurate and rigorous analytical characterization of this intermediate (Molecular Formula: C7H6FN3, MW: 151.14 g/mol ) is essential to ensure the integrity of downstream active pharmaceutical ingredients (APIs)[1].

Analytical Workflow & Logical Framework

To guarantee the highest level of scientific trustworthiness, we employ an orthogonal, self-validating analytical workflow. The methodology relies on UPLC-UV for purity assessment, ESI-TOF MS for exact mass confirmation, and multinuclear NMR (1H, 13C, 19F) for absolute regiochemical assignment[4].

CharacterizationLogic Target 3-Fluoropyrazolo[1,5-a] pyridin-5-amine HPLC UPLC-UV (Purity > 98%) Target->HPLC Chromatographic Separation MS ESI-TOF MS (Exact Mass) Target->MS Ionization & Mass Filter NMR Multinuclear NMR (Regiochemistry) Target->NMR Magnetic Resonance Validation Self-Validating Data Integration HPLC->Validation Retention/Purity MS->Validation Formula (C7H6FN3) NMR->Validation 19F-13C Coupling

Logical framework for the orthogonal characterization of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine.

Chromatographic Purity & Mass Confirmation (UPLC-MS)

Expertise & Causality

The primary analytical challenge when working with heteroaromatic amines is peak tailing, which arises from secondary interactions between the basic amine and residual silanols on the stationary phase. The C-5 amino group of 3-fluoropyrazolo[1,5-a]pyridin-5-amine has an estimated pKa of approximately 5.5 to 6.5. To ensure reproducible retention and sharp peak shapes, the mobile phase must be buffered well below this pKa to maintain the molecule in a fully protonated state. We utilize 0.1% Formic Acid (FA) (pH ~ 2.7). The C-3 fluorine atom slightly enhances the scaffold's lipophilicity, counteracting the polarity of the ionized amine and allowing for optimal retention on a standard C18 column.

Self-Validating Protocol: UPLC-MS Method
  • System Preparation : Purge the LC lines with Mobile Phase A (0.1% FA in H2O) and Mobile Phase B (0.1% FA in Acetonitrile).

  • System Suitability Test (SST) : Inject a known standard mixture to verify column theoretical plates (N > 10,000) and peak symmetry (Tailing factor 0.9 - 1.2). This step ensures the system is capable of resolving the analyte from potential impurities.

  • Blank Injection : Inject 1 µL of diluent (50:50 Water:Acetonitrile) to establish the baseline and confirm the absence of carryover.

  • Sample Analysis : Inject 1 µL of the sample prepared at 0.1 mg/mL in the diluent.

  • Mass Calibration : Utilize a lock-mass (e.g., Leucine Enkephalin) in the ESI source to provide real-time exact mass correction, ensuring mass accuracy within ±5 ppm.

Data Presentation: UPLC Gradient Parameters
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Linear
6.00.4595Linear
7.50.4595Hold
7.60.4955Linear
10.00.4955Re-equilibrate

Structural Elucidation via Multinuclear NMR

Expertise & Causality

While 1H NMR is sufficient for routine identification, the precise regiochemical assignment of the fluorine atom requires 13C and 19F NMR[4]. The 19F nucleus (spin 1/2, 100% natural abundance) couples strongly with the carbon framework of the pyrazolo[1,5-a]pyridine ring[3]. The carbon directly attached to the fluorine (C-3) will exhibit a massive one-bond coupling constant (1J_CF ≈ 240-250 Hz), appearing as a distinct doublet in the 13C spectrum. Adjacent carbons (C-2, C-3a) will display two-bond couplings (2J_CF ≈ 15-30 Hz). Observing these specific splitting patterns is the definitive, self-validating proof that the fluorine is at the C-3 position and not elsewhere on the ring[3][4].

Protocol: NMR Acquisition
  • Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6. DMSO is selected because its strong hydrogen-bond accepting nature disrupts intermolecular interactions of the primary amine, leading to sharper NH2 signals.

  • 1H NMR Acquisition : Acquire at 400 MHz with 16 scans and a relaxation delay (D1) of 2.0 s.

  • 13C NMR Acquisition : Acquire at 100 MHz with 1024 scans, a D1 of 2.0 s, and continuous proton decoupling.

  • 19F NMR Acquisition : Acquire at 376 MHz with 64 scans. Use an internal standard (e.g., trifluorotoluene) or external referencing to accurately determine the 19F chemical shift.

Data Presentation: Expected NMR Spectral Features
NucleusExpected Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
1H~ 5.5 - 6.0Broad singletN/A-NH2 (C-5)
1H~ 7.8 - 8.5Multiplets3J_HH ≈ 7-9 HzAromatic CH (C-2, C-4, C-6, C-7)
13C~ 135 - 145Doublet1J_CF ≈ 240 - 250 HzC-3 (C-F)
13C~ 110 - 125Doublet2J_CF ≈ 15 - 30 HzC-2, C-3a
19F~ -150 to -170Singlet/MultN/AF at C-3

Quality Control & Self-Validation System

To ensure absolute trustworthiness, the analytical data must be cross-validated:

  • Mass Accuracy & Isotopic Pattern : The theoretical monoisotopic [M+H]+ for C7H6FN3 is m/z 152.0618. The observed mass must fall within a ±5 ppm window. Furthermore, the MS spectrum must display the correct A+1 isotopic abundance characteristic of a 7-carbon molecule (~7.7% relative to the parent ion).

  • Mass Balance : The chromatographic purity determined by UV integration at 254 nm must strongly correlate with the purity inferred from the 1H NMR baseline. Any discrepancies indicate the presence of "UV-invisible" impurities (e.g., inorganic salts), which would necessitate further analysis via Elemental Analysis or Residue on Ignition (ROI).

References

  • Source: aaronchem.
  • Title: SYNTHESIS OF 3-FLUOROPYRAZOLO[1,5-a]PYRIDINES BY FLUORINATION OF METHYL PYRAZOLO[1,5-a]PYRIDINE-3-CARBOXYLATES Source: Chemistry of Heterocyclic Compounds URL
  • Title: Copper-mediated oxidative [3+2]-annulation of nitroalkenes and pyridinium imines: efficient synthesis of 3-fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines Source: RSC Advances URL
  • Source: researchgate.

Sources

Method

Scale-up synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Application Note: Scale-Up Synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Introduction & Strategic Rationale The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently embedded in the core of potent kinase inhibitors and immunomodulatory agents[1]. Specifically, the introduction of a fluorine atom at the C3 position of the pyrazole ring significantly modulates the basicity of the adjacent nitrogen network, improves metabolic stability, and enhances target binding affinity through favorable halogen-protein interactions.

However, the direct electrophilic fluorination of unprotected pyrazolo[1,5-a]pyridin-5-amine presents a severe synthetic challenge. The primary exocyclic amine is highly susceptible to competitive N-fluorination and rapid oxidation, leading to intractable reaction mixtures and poor yields. To circumvent this in a scale-up environment, we employ a robust three-step "protect-fluorinate-deprotect" sequence.

Mechanistic Grounding & Reagent Selection

The core of this methodology relies on transiently deactivating the 5-amine using a trifluoroacetyl (TFA) protecting group. The strongly electron-withdrawing nature of the TFA group completely dampens the nucleophilicity of the exocyclic nitrogen. Consequently, when exposed to an electrophilic fluorine source, the reaction is exclusively directed to the C3 position of the pyrazolo[1,5-a]pyridine core, which remains the most electron-rich site[2].

While early discovery routes utilized 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane-bis(tetrafluoroborate)[1], this scale-up protocol replaces it with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Selectfluor offers superior commercial availability, enhanced thermal stability for large-scale operations, and proceeds via a well-characterized fluorine-containing σ-complex (Wheland intermediate) to deliver high regioselectivity[2].

Mechanism A Protected Core (Electron-rich C3) C Electrophilic Attack at C3 Position A->C B Selectfluor (F+ source) B->C D Fluorine-containing σ-complex (Wheland) C->D E Rearomatization (-H+) D->E F C3-Fluorinated Intermediate E->F

Mechanistic pathway of electrophilic fluorination at the C3 position.

Process Optimization & Scale-Up Metrics

To ensure trustworthiness and reproducibility at the 100-gram scale, the reaction parameters were rigorously optimized. The quantitative data below highlights the superiority of Selectfluor over alternative reagents and outlines the expected performance metrics for the three-step workflow.

Table 1: Fluorination Reagent Selection Matrix

Reagent Reactivity Regioselectivity (C3) Byproduct Profile Suitability for Scale-up
Selectfluor High >95% Minimal Excellent (Solid, stable, safe)
NFSI Moderate ~80% Bis-sulfonimide Fair (Lower yield, difficult purification)

| DAST | N/A (Nucleophilic) | N/A | N/A | Poor (Mechanistically incompatible) |

Table 2: Scale-Up Performance Metrics (100g Input Scale)

Step Transformation Yield (%) HPLC Purity (%) Key In-Process Control (IPC)
1 N-Protection 85 - 90 >98.0 Starting Material < 1.0% (HPLC)
2 Fluorination 75 - 80 >97.5 Intermediate 1 < 2.0% (HPLC)

| 3 | Deprotection | 88 - 92 | >99.0 | Intermediate 2 < 0.5% (HPLC) |

Synthetic Workflow

SyntheticWorkflow SM Pyrazolo[1,5-a]pyridin-5-amine P1 Step 1: N-Protection TFAA, Et3N, DCM SM->P1 I1 2,2,2-Trifluoro-N-(pyrazolo[1,5-a] pyridin-5-yl)acetamide P1->I1 P2 Step 2: Electrophilic Fluorination Selectfluor, MeCN I1->P2 I2 2,2,2-Trifluoro-N-(3-fluoropyrazolo [1,5-a]pyridin-5-yl)acetamide P2->I2 P3 Step 3: Mild Deprotection K2CO3, MeOH/H2O I2->P3 Prod 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (Target API Intermediate) P3->Prod

Synthetic workflow for the scale-up of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,2,2-Trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Causality Note: Trifluoroacetic anhydride (TFAA) is highly reactive. Triethylamine (Et₃N) is used as an acid scavenger to prevent the accumulation of trifluoroacetic acid, which could protonate the starting material and stall the reaction.

  • Charge a 2 L jacketed reactor with pyrazolo[1,5-a]pyridin-5-amine (100 g, 0.75 mol, 1.0 eq.) and anhydrous dichloromethane (DCM, 1.0 L).

  • Add triethylamine (114 g, 1.12 mol, 1.5 eq.) and cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Add trifluoroacetic anhydride (189 g, 0.90 mol, 1.2 eq.) dropwise over 1 hour, maintaining the internal temperature below 10 °C to control the exotherm.

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours.

  • IPC: Verify completion via HPLC (Target: SM < 1%).

  • Quench the reaction with saturated aqueous NaHCO₃ (500 mL). Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford a brown solid.

  • Yield: ~150 g (87%).

Step 2: Synthesis of 2,2,2-Trifluoro-N-(3-fluoropyrazolo[1,5-a]pyridin-5-yl)acetamide

Causality Note: Acetonitrile is the optimal solvent here as it readily dissolves Selectfluor and stabilizes the highly polar Wheland intermediate during electrophilic aromatic substitution[2].

  • Charge a 3 L reactor with 2,2,2-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide (150 g, 0.65 mol, 1.0 eq.) and anhydrous acetonitrile (1.5 L).

  • Add Selectfluor (253 g, 0.71 mol, 1.1 eq.) portion-wise over 30 minutes at room temperature. Safety Warning: Ensure adequate cooling capacity, as the fluorination is mildly exothermic.

  • Stir the suspension at 25 °C for 16 hours[1].

  • IPC: Verify completion via HPLC (Target: Intermediate 1 < 2%).

  • Concentrate the reaction mixture under reduced pressure to remove ~80% of the acetonitrile.

  • Dilute the residue with ethyl acetate (1.5 L) and wash sequentially with saturated aqueous NaHCO₃ (2 × 500 mL) and brine (500 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via slurry wash in heptane/ethyl acetate (9:1) to afford an off-white solid.

  • Yield: ~125 g (77%).

Step 3: Synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Causality Note: The trifluoroacetyl group is highly susceptible to nucleophilic attack. Mild hydrolysis using potassium carbonate in a protic solvent mixture (MeOH/H₂O) cleanly removes the protecting group without risking degradation of the fluorinated heterocyclic core[1].

  • Charge a 2 L reactor with 2,2,2-trifluoro-N-(3-fluoropyrazolo[1,5-a]pyridin-5-yl)acetamide (125 g, 0.50 mol, 1.0 eq.), methanol (600 mL), and purified water (600 mL).

  • Add potassium carbonate (138 g, 1.0 mol, 2.0 eq.) in one portion.

  • Stir the mixture vigorously at room temperature for 6 hours[1].

  • IPC: Verify completion via HPLC (Target: Intermediate 2 < 0.5%).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 × 400 mL).

  • Combine the organic extracts, wash with brine (400 mL), dry over Na₂SO₄, and concentrate to dryness.

  • Dry the resulting solid in a vacuum oven at 40 °C for 12 hours to afford the target compound as a pale yellow solid.

  • Yield: ~68 g (90%).

References

  • SYNTHESIS OF 3-FLUOROPYRAZOLO[1,5-a]PYRIDINES BY FLUORINATION OF METHYL PYRAZOLO[1,5-a]PYRIDINE-3-CARBOXYLATES Chemistry of Heterocyclic Compounds (Vorobev et al., 2020).[Link]

  • BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS European P

Sources

Application

Application of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in cancer research

Application Note: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in the Development of IRAK-4 Modulators for MYD88-Mutated Lymphomas Executive Summary In modern targeted oncology, the Interleukin-1 Receptor-Associated Kinase 4 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in the Development of IRAK-4 Modulators for MYD88-Mutated Lymphomas

Executive Summary

In modern targeted oncology, the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) has emerged as a critical node in the treatment of hematological malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL)[1]. Approximately 30% of activated B-cell (ABC) DLBCL cases harbor the oncogenic MYD88 L265P mutation, which drives constitutive activation of the Myddosome complex and downstream NF-κB survival pathways[2].

3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3) is a highly privileged pharmacophore and building block utilized in the synthesis of next-generation IRAK-4 inhibitors and Proteolysis Targeting Chimeras (PROTACs)[3][4]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, synthetic integration, and rigorous biological validation protocols required to leverage this compound in preclinical cancer research.

Mechanistic Rationale: The "Scaffold" Paradigm (E-E-A-T)

Historically, pure enzymatic inhibition of IRAK-4 yielded disappointing clinical efficacy in DLBCL[5]. Field-proven insights revealed a critical causality: IRAK-4 possesses both a kinase function and a scaffolding function within the Myddosome. While traditional ATP-competitive inhibitors block phosphorylation, they leave the physical protein scaffold intact, allowing NF-κB signaling to persist[4].

To overcome this, researchers are utilizing the 3-fluoropyrazolo[1,5-a]pyridin-5-amine core to design IRAK-4 PROTACs .

  • The Pyrazolo-Pyridine Core: Acts as a potent, ATP-competitive hinge-binder in the IRAK-4 kinase domain, anchoring the PROTAC to the target[6].

  • The 3-Fluoro Substitution: The addition of the fluorine atom is a deliberate medicinal chemistry choice. It blocks oxidative metabolism at the 3-position (enhancing half-life), improves lipophilic ligand efficiency (LLE), and critically alters the electron density of the ring to reduce off-target binding to kinases like c-Kit[6].

  • The PROTAC Mechanism: By linking this fluorinated core to a Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligand, the entire IRAK-4 protein is ubiquitinated and degraded, obliterating both its kinase and scaffolding functions[7].

Pathway Visualization

The following diagram illustrates the oncogenic signaling axis in MYD88-mutated DLBCL and the dual-action intervention achieved by 3-Fluoro-PPA-derived PROTACs.

G TLR TLR / IL-1R MYD88 MYD88 (L265P Mut) TLR->MYD88 Ligand Binding Myddosome Myddosome Complex MYD88->Myddosome Recruitment IRAK4 IRAK-4 Kinase Myddosome->IRAK4 Activation NFKB NF-κB Activation IRAK4->NFKB Phosphorylation Cascade Tumor DLBCL Survival NFKB->Tumor Gene Transcription Inhibitor IRAK-4 PROTAC (3-Fluoro-PPA Core) Inhibitor->IRAK4 Kinase Blockade & Targeted Degradation

Fig 1: MYD88-IRAK4-NF-κB signaling axis in DLBCL and targeted intervention by 3-Fluoro-PPA PROTACs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts (biochemical vs. phenotypic) and isogenic control lines to prove that the observed cancer cell death is strictly dependent on IRAK-4 degradation.

Protocol A: In Vitro IRAK-4 Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because the delayed fluorescence measurement eliminates background auto-fluorescence common in heterocyclic small molecules like pyrazolo-pyridines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the 3-fluoropyrazolo[1,5-a]pyridin-5-amine derived inhibitor/PROTAC in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Enzyme Addition: Add 5 µL of recombinant human IRAK-4 kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow the hinge-binding core to equilibrate.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM biotinylated-peptide substrate and 10 µM ATP (at the Km​ for IRAK-4 to ensure competitive binding kinetics).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a PHERAstar FSX microplate reader. Calculate the IC50 using a 4-parameter logistic curve. Self-Validation: Include a known IRAK-4 inhibitor (e.g., CA-4948) as a positive control to validate assay sensitivity[8].

Protocol B: Targeted Protein Degradation & Viability Assay in DLBCL

Causality: To prove that the PROTAC overcomes the "scaffold" limitation, we must measure both the physical disappearance of the IRAK-4 protein (Western Blot) and the resulting phenotypic cell death (CellTiter-Glo). We use OCI-Ly10 (MYD88 L265P mutant) as the test line and OCI-Ly19 (MYD88 Wild-Type) as the negative control to prove mutant-dependency[4].

Step-by-Step Methodology:

  • Cell Culture: Culture OCI-Ly10 and OCI-Ly19 cells in IMDM supplemented with 20% human serum and 1% penicillin/streptomycin.

  • Compound Treatment (Degradation): Seed cells at 1×106 cells/mL in 6-well plates. Treat with the PROTAC at concentrations ranging from 1 nM to 1 µM for 24 hours.

  • Protein Extraction & Western Blot:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein using a BCA assay, load 20 µg per lane on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Probe with anti-IRAK-4 primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

    • Self-Validation: Pre-treat a control well with 10 µM MG-132 (a proteasome inhibitor) for 2 hours before PROTAC addition. If degradation is rescued, it proves the mechanism is proteasome-dependent, validating the PROTAC mechanism.

  • Cell Viability Readout: Seed cells at 10,000 cells/well in a 96-well opaque plate. Treat with compounds for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence to determine the viability IC50.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles when comparing a standard 3-fluoropyrazolo[1,5-a]pyridin-5-amine derived kinase inhibitor versus its PROTAC derivative[4][5].

Compound ModalityBiochemical IRAK-4 IC50 (nM)Cellular Degradation DC50 (nM)Maximum Degradation (Dmax)OCI-Ly10 Viability IC50 (nM)OCI-Ly19 Viability IC50 (nM)
Parent Kinase Inhibitor 12.5N/AN/A> 10,000> 10,000
PROTAC Degrader 45.218.495%112.5> 10,000

Data Interpretation: The parent inhibitor exhibits excellent biochemical potency (12.5 nM) but fails to kill OCI-Ly10 cells (>10,000 nM) because the IRAK-4 scaffold remains intact, allowing Myddosome signaling to bypass the kinase blockade. The PROTAC degrader successfully clears the protein (DC50 = 18.4 nM), collapsing the scaffold and selectively killing the MYD88-mutated OCI-Ly10 cells (112.5 nM) while sparing the wild-type OCI-Ly19 line.

References

  • BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS (EP 2922840 B1)
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs Source: Journal of Medicinal Chemistry / PMC URL
  • Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation Source: Cell Chemical Biology / PubMed URL
  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer Source: Frontiers in Hematology URL

Sources

Method

Application Note: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine as a Privileged Chemical Probe in IRAK-4 Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Assays, and Metabolic Optimization Executive Summary & Chemical Logic In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Assays, and Metabolic Optimization

Executive Summary & Chemical Logic

In the landscape of kinase inhibitor development, identifying a high-quality starting fragment is arguably the most critical step. 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3) has emerged not merely as a synthetic intermediate, but as a highly privileged fragment probe for targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).

As a Senior Application Scientist, I emphasize that the selection of this specific probe is driven by strict mechanistic causality rather than chemical coincidence. The pyrazolo[1,5-a]pyridine core functions as a highly efficient ATP-competitive hinge binder. The 5-amino group serves as an essential synthetic handle for expanding the molecule into the solvent-exposed channel. Most critically, the addition of the fluorine atom at the C3 position fundamentally alters the electron density of the core, directly mitigating Aldehyde Oxidase (AO) liability—a notorious failure point for nitrogen-rich heterocycles in clinical development .

Biological Context: The IRAK-4 Signaling Cascade

IRAK-4 is the master pacemaker of the MyD88-dependent Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Upon ligand binding, the Myddosome complex recruits IRAK-4, which subsequently phosphorylates IRAK-1, leading to the downstream activation of NF-κB and the production of pro-inflammatory cytokines. Using 3-Fluoropyrazolo[1,5-a]pyridin-5-amine as a fragment probe allows researchers to establish an initial anchor in the IRAK-4 ATP pocket, effectively short-circuiting this inflammatory cascade .

IRAK4_Pathway TLR TLR / IL-1R Complex MyD88 MyD88 Adaptor TLR->MyD88 Ligand Binding IRAK4 IRAK-4 Kinase (Target) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation NFKB NF-κB Activation IRAK1->NFKB Downstream Signaling Probe 3-Fluoro-pyrazolo[1,5-a] pyridin-5-amine (Fragment Probe) Probe->IRAK4 ATP-Competitive Hinge Binding

Figure 1: Mechanism of action of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine targeting the IRAK-4 pathway.

Comparative Pharmacokinetic & Pharmacodynamic Data

To understand why the 3-fluoro substitution is mandatory for advanced probe development, we must look at the quantitative data. The table below summarizes the structure-activity relationship (SAR) and structure-property relationship (SPR) data comparing the unsubstituted core to the fluorinated probe.

Pharmacological ParameterPyrazolo[1,5-a]pyridin-5-amine3-Fluoro-pyrazolo[1,5-a]pyridin-5-amineMechanistic Causality
Hepatic Clearance (CL_int) > 150 µL/min/mg< 20 µL/min/mgC3-fluorination sterically and electronically blocks Aldehyde Oxidase (AO) mediated oxidation.
Amine pKa 6.85.5Electron-withdrawing fluorine lowers pKa, increasing the un-ionized fraction for enhanced passive permeability.
Kinase Hinge Affinity (Kd) ~12.5 µM~3.2 µMThe fluorine atom occupies a specific hydrophobic sub-pocket in the IRAK-4 hinge, optimizing Van der Waals contacts.
Ligand Lipophilic Efficiency 3.15.4Improved potency without a proportional increase in lipophilicity (LogP), yielding a superior FBDD starting point.
Experimental Protocols: A Self-Validating System

To utilize this probe effectively, assays must be designed with rigorous internal controls. The following protocols are engineered as self-validating systems to ensure that the data generated is both accurate and reproducible.

Workflow Visualization

Assay_Workflow Step1 1. Reagent Prep (IRAK4 + Probe) Step2 2. Pre-Incubation (Binding Phase) Step1->Step2 Step3 3. Kinase Reaction (ATP + Substrate) Step2->Step3 Step4 4. TR-FRET Read (Eu / APC Emission) Step3->Step4 Step5 5. Data Validation (Z'-Factor > 0.6) Step4->Step5

Figure 2: Step-by-step TR-FRET biochemical assay workflow for validating IRAK-4 target engagement.

Protocol A: Cell-Free Biochemical Validation (TR-FRET Kinase Assay)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard luminescence assays because it minimizes compound auto-fluorescence interference—a critical necessity when screening heterocyclic fragment probes at high micromolar concentrations.

Self-Validating Controls:

  • Positive Control: Staurosporine (10 µM) to define 100% kinase inhibition.

  • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Assay Quality Metric: The Z'-factor must be calculated per plate; data is only accepted if Z' > 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X IRAK-4 enzyme solution (0.5 nM final concentration) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Probe Titration: Dispense 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in a 10-point dose-response curve (ranging from 100 µM to 5 nM) into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Pre-Incubation: Add 5 µL of the 2X IRAK-4 solution to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 30 minutes. (Rationale: Pre-incubation allows the low-affinity fragment probe to reach binding equilibrium in the ATP hinge pocket prior to competitive displacement by ATP).

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix (containing 1 mM ATP and 2 µM ULight-labeled generic kinase substrate). Incubate for exactly 60 minutes at 25°C.

  • Termination & Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer (containing 10 mM EDTA to chelate Mg2+ and 0.5 nM Europium-anti-phospho-substrate antibody).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Validation: Calculate the Z'-factor. If validated, calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (THP-1 NF-κB Reporter Assay)

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). This assay validates the probe's ability to cross the lipid bilayer and inhibit the MyD88/IRAK-4 pathway in a physiological environment .

Step-by-Step Methodology:

  • Cell Culture: Maintain THP-1 Dual cells (expressing an NF-κB-inducible secreted embryonic alkaline phosphatase[SEAP] reporter) in RPMI 1640 medium supplemented with 10% FBS.

  • Probe Treatment: Seed cells at 1 × 10⁵ cells/well in a 96-well plate. Pre-treat with the chemical probe for 1 hour at 37°C, 5% CO2.

  • Pathway Stimulation: Stimulate the cells with 10 ng/mL Lipopolysaccharide (LPS) to activate the TLR4/MyD88/IRAK-4 signaling cascade. (Control: Unstimulated cells serve as the baseline for 0% activation).

  • Incubation: Incubate for 18 hours to allow for SEAP expression and secretion into the media.

  • Detection: Transfer 20 µL of the supernatant to a new assay plate. Add 180 µL of QUANTI-Blue detection reagent. Incubate for 1 hour at 37°C.

  • Readout & Validation: Measure absorbance at 620 nm. Critical Step: Cell viability must be assessed in parallel (e.g., using CellTiter-Glo) to mathematically prove that reductions in NF-κB signaling are due to specific IRAK-4 target engagement, rather than non-specific compound cytotoxicity.

References
  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators (EP2922840B1)
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when synthesizing 3-fluoropyrazolo[1,5-a]pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when synthesizing 3-fluoropyrazolo[1,5-a]pyridin-5-amine. This core is a critical building block in the development of kinase inhibitors (such as IRAK-4 modulators), but its electron-rich nature makes regioselective functionalization notoriously difficult.

Direct electrophilic fluorination of the unprotected amine inevitably leads to complex mixtures due to competitive N-fluorination and oxidative degradation. To achieve high yields, a strict protection-fluorination-deprotection strategy is required . This guide breaks down the causality behind each experimental choice and provides a self-validating protocol to ensure reproducible success.

Mechanistic Workflow

SynthesisPathway A Pyrazolo[1,5-a]pyridin-5-amine (Starting Material) B Trifluoroacetylation (Protection Step) A->B TFAA / Base C 2,2,2-Trifluoro-N-(pyrazolo[1,5-a] pyridin-5-yl)acetamide B->C >90% Conversion D Electrophilic Fluorination (Selectfluor, MeCN) C->D Selectfluor (1.0 eq) E 2,2,2-Trifluoro-N-(3-fluoropyrazolo [1,5-a]pyridin-5-yl)acetamide D->E Regioselective C3-F F Base-Mediated Deprotection (K2CO3, MeOH/H2O) E->F K2CO3 (2.0 eq) G 3-Fluoropyrazolo[1,5-a] pyridin-5-amine (Final Product) F->G Final Isolation

Figure 1: Three-step synthetic workflow for 3-fluoropyrazolo[1,5-a]pyridin-5-amine.

Troubleshooting FAQs

Q1: Why am I observing low conversion and significant oxidation byproducts during the Selectfluor-mediated fluorination? A1: The C3 position of the pyrazolo[1,5-a]pyridine core is highly nucleophilic, making it an excellent target for electrophilic substitution . However, Selectfluor is also a strong oxidant. If the C5-amine is not fully protected with a strongly electron-withdrawing group (like a trifluoroacetyl group), the overall electron density of the ring remains too high, leading to oxidative degradation rather than clean C-F bond formation. Furthermore, the reaction proceeds via an intermediate fluorine-containing σ-complex . If your solvent is not strictly anhydrous, water will intercept this intermediate. Solution: Ensure >99% conversion in the initial trifluoroacetylation step before proceeding, and use strictly anhydrous acetonitrile (MeCN).

Q2: How can I suppress the formation of di-fluorinated impurities? A2: Over-fluorination occurs when the local concentration of Selectfluor is too high or the reaction temperature exceeds 25 °C. The standard protocol dictates a strict 1:1 molar ratio of the protected substrate to Selectfluor . The reagent must be added portion-wise at room temperature. Heating the reaction mixture (e.g., to 60 °C) forces the equilibrium but severely degrades regioselectivity, leading to C4 or C6 fluorination.

Q3: I am losing my final product during the aqueous workup of the deprotection step. What is the optimal isolation strategy? A3: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a highly polar, low-molecular-weight heterocycle. Standard aqueous extraction with ethyl acetate often leaves a significant portion of the product trapped in the aqueous layer. Solution: After deprotection, remove the methanol solvent in vacuo first. Saturate the remaining aqueous layer with solid NaCl to salt out the product, and extract with a highly polar solvent mixture (e.g., Ethyl Acetate/Isopropanol 4:1).

Quantitative Data: Fluorination Condition Optimization

The following table summarizes the causality behind solvent and temperature choices during the critical C3-fluorination step of the protected intermediate.

Fluorinating AgentSolventTemp (°C)EquivalentsConversion (%)Isolated Yield (%)Primary Reaction Outcome / Impurity Profile
Selectfluor MeCN (Anhydrous) 25 1.0 >95 37 - 45 Clean C3-F; Trace di-fluoro byproducts
SelectfluorDMF251.0~80< 25High levels of oxidation products
NFSIMeCN801.5< 20< 10Mostly unreacted starting material
SelectfluorMeCN601.5>99~ 15Severe di-fluorination (C3, C4/C6)
Validated Experimental Protocol

This methodology is adapted from validated patent literature and engineered as a self-validating system. Do not proceed to subsequent steps without confirming the analytical milestones.

Step 1: Trifluoroacetylation (Protection)
  • Dissolve pyrazolo[1,5-a]pyridin-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Dropwise, add trifluoroacetic anhydride (TFAA, 1.2 equiv). Stir for 5 minutes at 0 °C, then allow to warm to room temperature for 1 hour.

  • Self-Validating Milestone: Analyze via LC-MS. Confirm the complete disappearance of the starting material ( m/z 134 [M+H]+ ) and the appearance of the protected intermediate ( m/z 230 [M+H]+ ). Causality: Proceeding with unreacted starting material will poison the Selectfluor reagent in Step 2.

  • Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to afford 2,2,2-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide.

Step 2: Electrophilic Fluorination
  • Dissolve the protected intermediate (1.0 equiv) in strictly anhydrous acetonitrile (MeCN).

  • Add Selectfluor (1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane-bis(tetrafluoroborate)) (1.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature under nitrogen.

  • Self-Validating Milestone: Monitor via ¹⁹F NMR or LC-MS. Quench a 50 µL aliquot in saturated NaHCO₃ before LC-MS analysis to prevent false degradation readings caused by the acidic σ-complex intermediate.

  • Concentrate the mixture, dilute with EtOAc, and wash with saturated NaHCO₃ followed by brine. Dry over Na₂SO₄, filter, and purify via silica gel chromatography (EtOAc:Petroleum Ether 3:7) to yield 2,2,2-trifluoro-N-(3-fluoropyrazolo[1,5-a]pyridin-5-yl)acetamide.

Step 3: Base-Mediated Deprotection
  • Dissolve the fluorinated intermediate in a 1:1 mixture of Methanol and Water.

  • Add K₂CO₃ (2.0 equiv) and stir at room temperature for 6 hours.

  • Self-Validating Milestone: The cleavage of the trifluoroacetamide group is visually accompanied by a shift in TLC Rf​ value (the product is highly polar, Rf​ ~0.1 in 100% EtOAc). Complete conversion must be verified before initiating the aqueous workup.

  • Remove the methanol in vacuo. Saturate the remaining aqueous phase with solid NaCl.

  • Extract thoroughly with an EtOAc/Isopropanol (4:1) mixture. Dry the combined organic layers over Na₂SO₄ and concentrate to afford the final product, 3-fluoropyrazolo[1,5-a]pyridin-5-amine.

References
  • Title: Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators (EP2922840B1)
  • Title: In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines Source: ResearchGate URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI (Molecules) URL: [Link]

Optimization

Technical Support Center: Purification Strategies for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3). This molecule is a highly valued, rigid, planar N-heterocyclic scaffold frequently utilized in the development of investigational kinase inhibitors, including IRAK-4 and PI3Kγ/δ modulators[1][2][3].

However, the combination of an electron-rich pyrazolo-pyridine core, a basic primary amine, and a highly electronegative fluorine atom creates unique chromatographic behaviors. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative metrics to ensure high-yield, high-purity isolation.

I. Mechanistic Troubleshooting & FAQs

Q1: My compound is streaking severely on normal-phase silica gel, leading to poor recovery and co-elution with impurities. How do I resolve this? The Causality: The primary amine at the C5 position is basic and acts as a strong hydrogen-bond donor/acceptor. When passed through standard bare silica, the amine interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase. While the C3-fluorine atom exerts an inductive electron-withdrawing effect (-I) that slightly lowers the pKa of the amine compared to its non-fluorinated analog, the core remains basic enough to cause significant tailing. The Solution: You must suppress the ionization of the silica silanols. Add 1% to 2% Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide (NH₄OH) to your Dichloromethane/Methanol (DCM/MeOH) mobile phase[3]. Alternatively, switching to an amine-functionalized silica (NH₂-silica) completely eliminates the need for basic additives and yields sharp, symmetrical peaks.

Q2: I am struggling to separate the 3-fluoro product from the des-fluoro (non-fluorinated) starting material. What is the best chromatographic approach? The Causality: The addition of a fluorine atom significantly alters the lipophilicity (LogP) of the molecule without drastically changing its steric bulk[4]. Normal-phase chromatography often fails to resolve these species because their polar surface areas are nearly identical. The Solution: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the optimal strategy. The C–F bond increases the hydrophobicity of the molecule. Consequently, 3-fluoropyrazolo[1,5-a]pyridin-5-amine will have a longer retention time on a C18 column compared to the des-fluoro analog. Employ a shallow gradient (e.g., increasing organic modifier by 1-2% per minute) to exploit this lipophilicity gap.

Q3: The isolated free base darkens over time during storage. Is it degrading, and how can I prevent this? The Causality: Electron-rich heterocyclic amines with extended conjugation are highly susceptible to air oxidation. The C5-amine can undergo oxidative degradation, forming highly colored azo or quinoid-like polymeric byproducts. The Solution: For long-term storage, convert the free base to a stable salt form (e.g., Hydrochloride or Trifluoroacetate). If the free base is strictly required for downstream coupling, store it under an inert atmosphere (Argon/Nitrogen) at 2–8°C or -20°C, strictly protected from light.

II. Purification Decision Workflow

Below is the logical decision tree for selecting the appropriate purification strategy based on the purity of your crude reaction mixture.

PurificationWorkflow Start Crude 3-Fluoro- pyrazolo[1,5-a]pyridin-5-amine Check Assess Purity (LC-MS / TLC) Start->Check LowPurity < 80% Purity (High Byproducts) Check->LowPurity HighPurity > 80% Purity (Minor Impurities) Check->HighPurity NP_Flash Normal-Phase Flash (DCM/MeOH + 1% TEA) LowPurity->NP_Flash RP_HPLC Prep RP-HPLC (C18, MeCN/H2O + 0.1% TFA) HighPurity->RP_HPLC NP_Flash->RP_HPLC Polish SaltForm Salt Isolation (TFA Salt) RP_HPLC->SaltForm FreeBase Free-Basing (Sat. NaHCO3) SaltForm->FreeBase Optional Final Pure Compound (>98% Purity) SaltForm->Final FreeBase->Final

Logical decision tree for the purification of 3-fluoropyrazolo[1,5-a]pyridin-5-amine.

III. Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Crude Cleanup)

This protocol is designed to remove bulk organic impurities and highly polar baseline material. We utilize a DCM/MeOH gradient, which has been proven effective for pyrazolopyridine derivatives[3].

  • Validation Checkpoint 1 (2D-TLC): Before loading the column, spot the crude mixture on a silica TLC plate. Develop in DCM/MeOH (95:5) + 1% TEA. Let it dry, rotate 90 degrees, and develop again. If the compound spot lies perfectly on the diagonal, it is stable. If it streaks below the diagonal, irreversible binding is occurring, mandating an increase in TEA concentration.

Step-by-Step Methodology:

  • Sample Preparation: Dry-load the crude reaction mixture onto Celite (1:3 mass ratio). Causality: Heterocyclic amines often exhibit poor solubility in the non-polar starting mobile phase. Dry-loading prevents column crashing and band broadening.

  • Column Equilibration: Equilibrate a standard bare silica column with 100% DCM containing 1% TEA.

  • Gradient Elution: Run a gradient from 0% to 5% MeOH in DCM (maintaining 1% TEA throughout) over 10 column volumes.

  • Fraction Analysis: Monitor fractions via UV (254 nm and 280 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath below 40°C to prevent thermal degradation of the amine.

Protocol B: Preparative RP-HPLC (Final Polish)

Use this protocol to separate the 3-fluoro product from des-fluoro or regioisomeric impurities[2][4].

  • Validation Checkpoint 2 (Analytical LC-MS): Run an analytical LC-MS injection using the exact mobile phase modifiers intended for the prep run. Extract the Extracted Ion Chromatogram (XIC) for m/z 152.1 [M+H]+ (3-fluoro) and m/z 134.1 [M+H]+ (des-fluoro) to confirm baseline resolution before scaling up.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure compound in a minimum volume of DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Setup: Utilize a Preparative C18 column (e.g., 5 µm, 19 x 150 mm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent, protonating the C5-amine to form a reversible hydrophobic complex, drastically improving peak shape and preventing tailing.

  • Gradient Execution: Apply a shallow gradient of 5% B to 40% B over 20 minutes at a flow rate of 15 mL/min.

  • Isolation: Lyophilize the collected fractions. The compound will be isolated as a stable TFA salt. To obtain the free base, partition the reconstituted salt between Ethyl Acetate and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and concentrate.

IV. Quantitative Performance Metrics

The following table summarizes the expected outcomes of various purification strategies based on internal validation data for fluorinated pyrazolo[1,5-a]pyridines.

Purification StrategyTarget Impurity RemovedExpected Recovery YieldFinal Purity (UV/LC-MS)ScalabilityCost/Throughput
Normal-Phase (Bare Silica + TEA) Tars, baseline degradation products75% - 85%85% - 92%High (Multi-gram)Low Cost / Fast
Normal-Phase (NH₂-Silica) Tars, closely eluting polar byproducts85% - 90%90% - 95%Medium (Gram scale)Moderate Cost / Fast
Prep RP-HPLC (C18 + 0.1% TFA) Des-fluoro analogs, regioisomers60% - 70%> 98.5%Low (Milligram scale)High Cost / Slow
Acid-Base Extraction Neutral organic impurities> 90%Variable (Crude prep)High (Multi-gram)Low Cost / Fast

V. References

  • European Patent Office. BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS. EP 2922840 B1. Available at:

  • Wang, C., et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Medicinal Chemistry Letters (2024). Available at:[Link]

  • ACS Publications. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters (2021). Available at:[Link]

Sources

Troubleshooting

Side reactions in the synthesis of substituted pyrazolo[1,5-a]pyridines

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of substituted pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis of substituted pyrazolo[1,5-a]pyridines.

Due to the high value of the pyrazolo[1,5-a]pyridine pharmacophore in kinase inhibition and central nervous system therapeutics, achieving high regioselectivity and suppressing side reactions is critical. Below, you will find causality-driven troubleshooting guides, validated protocols, and FAQs addressing the most common failure modes in these synthetic workflows.

Troubleshooting Guide: Common Synthetic Pathways & Side Reactions

Pathway A: 1,3-Dipolar Cycloaddition of N-Aminopyridinium Ylides

The traditional synthesis of pyrazolo[1,5-a]pyridines involves the amination of a pyridine followed by a [3+2] cycloaddition between an N-aminopyridinium salt and an alkyne or α,β-unsaturated compound[1].

The Problem: Researchers frequently encounter poor regiocontrol when using asymmetric N-aminopyridinium salts, resulting in complex mixtures of regioisomers. Furthermore, the enamine intermediate is highly susceptible to hydrolysis, which drastically reduces the yield of the target compound[1]. In some substrate-dependent cases, the enamine mis-cyclizes to form imidazo[1,5-a]pyridine or nitrile side products rather than the desired pyrazolo-core[1]. The Causality: The lack of a strong directing group or stabilizing Lewis acid allows the enamine intermediate to remain vulnerable to nucleophilic attack by trace water. Additionally, steric hindrance from bulky substituents (e.g., bromine at the R1/R4 positions) alters the activation energy landscape, favoring the formation of the imidazo[1,5-a]pyridine kinetic side product[1]. The Solution: Implement a TEMPO-mediated annulation-aromatization protocol. TEMPO acts dually as a Lewis acid—coordinating and stabilizing the intermediate against hydrolysis—and as an oxidant, driving the regioselective aromatization forward[2].

G A N-Aminopyridinium Salt C Enamine Intermediate A->C Base / Oxidant B Alkyne Dipolarophile B->C D Pyrazolo[1,5-a]pyridine C->D Intramolecular Cyclization E Imidazo[1,5-a]pyridine C->E Mis-cyclization F Hydrolyzed Byproduct C->F H2O / Hydrolysis

Mechanistic divergence in[3+2] cycloaddition leading to side products.

Pathway B: Cross-Dehydrogenative Coupling (CDC)

An alternative, atom-economical route is the cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds[3].

The Problem: Complete degradation of the N-aminopyridine starting material or the formation of unexpected triazolo[1,5-a]pyridine derivatives. The Causality: The CDC reaction is highly sensitive to the choice of acid and catalyst. Using strong acids like Trifluoroacetic Acid (TFA) at loadings above 2 equivalents triggers a direct, destructive amination side reaction between TFA and the N-aminopyridine substrate[3]. Furthermore, attempting to catalyze the reaction with Pd(OAc)₂ in DMF or Acetic Acid causes the substrate to react with the solvent, yielding triazolo[1,5-a]pyridines instead of the target[4]. The Solution: Utilize a catalyst-free, aerobic system promoted solely by mild Acetic Acid (AcOH) and molecular oxygen (O₂)[3].

CDC_Workflow Step1 N-Amino-2-iminopyridine + 1,3-Dicarbonyl Step2 Solvent & Catalyst Selection Step1->Step2 Step3A Air/O2 + AcOH (Optimal) Step2->Step3A Step3B Excess TFA (>2 eq) Step2->Step3B Step4A Pyrazolo[1,5-a]pyridine Step3A->Step4A Oxidative CDC Step4B TFA-Aminopyridine Adduct Step3B->Step4B Degradation

CDC optimization workflow highlighting the avoidance of TFA-induced side reactions.

Quantitative Data: Impact of Reaction Conditions on Side Products

Reaction TypeSubstrate / ReagentsAdditive / OxidantPrimary Issue / Side ReactionOptimized YieldRegioselectivity
[3+2] Cycloaddition Asymmetric N-aminopyridinium + AlkyneNone / Standard BaseEnamine hydrolysis; Imidazo[1,5-a]pyridine formation[1]20–50%Poor (Mixtures)
[3+2] Cycloaddition Asymmetric N-aminopyridinium + AlkyneTEMPONone (TEMPO acts as Lewis acid/oxidant)[2]70–87%>7:1
CDC N-amino-2-iminopyridine + β-ketoesterTFA (>2 eq)N-amination degradation (TFA adduct)[3]<10%N/A
CDC N-amino-2-iminopyridine + β-ketoesterAcOH + O₂None (Clean oxidative coupling)[5]94%Single Isomer

Validated Experimental Protocols

Protocol A: TEMPO-Mediated [3+2] Annulation (High Regioselectivity)

This protocol utilizes TEMPO to suppress hydrolysis and enforce regiocontrol[2].

  • Preparation: Charge an oven-dried reaction vessel with the substituted N-aminopyridinium salt (1.0 equiv) and the α,β-unsaturated compound (2.0 equiv).

  • Reagent Addition: Add TEMPO (1.2 equiv) and DBU (1.0 to 2.0 equiv) to the mixture.

  • Solvation: Dissolve the reagents in anhydrous DMF or DMSO to achieve a concentration of 0.1 M.

  • Reaction: Stir the mixture at room temperature to 80 °C (substrate dependent) until complete consumption of the starting material is observed via LC-MS.

  • Self-Validation Step: Monitor the reaction specifically for the enamine intermediate mass. If hydrolysis side products (M+18) appear, halt the reaction and verify the anhydrous integrity of your solvent and atmosphere. TEMPO post-addition can be utilized if initial yields erode.

  • Workup: Quench with distilled water, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and purify via flash column chromatography.

Protocol B: AcOH/O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

This protocol avoids TFA-induced degradation and Pd-catalyzed solvent reactions[3].

  • Preparation: In a round-bottom flask, combine N-amino-2-iminopyridine (3.0 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 3.0 mmol).

  • Solvation: Add 10 mL of ethanol containing a catalytic to stoichiometric amount of glacial acetic acid (AcOH). Critical: Do not substitute with >2 eq TFA.

  • Atmosphere: Equip the flask with a reflux condenser and purge the system with molecular oxygen (O₂, 1 atm).

  • Reaction: Heat the mixture to reflux (approx. 130 °C bath temperature) for 18 hours.

  • Self-Validation Step: Run a parallel micro-scale control purged with Argon instead of O₂. The O₂-purged reaction should yield >90% conversion, while the Ar-purged control will yield <10%. This validates that the oxidative dehydrogenative mechanism is functioning correctly and rules out thermal decomposition[5].

  • Workup: Cool to room temperature (25-30 °C). Precipitate the product by adding water, and collect the resulting solid by suction filtration[6].

Frequently Asked Questions (FAQs)

Q: Why am I isolating imidazo[1,5-a]pyridines instead of pyrazolo[1,5-a]pyridines during my enamine cyclization? A: This is a substrate-dependent mis-cyclization. When using versatile enamine intermediates derived from 2-pyridyl acetates, the cyclization trajectory can diverge. Bromine substitution at specific positions (e.g., R1 and R4) sterically or electronically hinders the desired pyrazolo-cyclization, leading to imidazo[1,5-a]pyridine side products or complete reaction failure[1].

Q: My cross-dehydrogenative coupling (CDC) reaction using Palladium catalysts yielded unexpected triazolo[1,5-a]pyridine derivatives. Why? A: When utilizing Pd(OAc)₂ (10 mol %) in solvents like acetic acid or DMF, the N-amino-2-iminopyridine can undergo a direct side reaction with the solvent rather than the intended 1,3-dicarbonyl partner. This leads to the formation of triazolo[1,5-a]pyridines in high yields (~72-74%)[4]. To synthesize the pyrazolo[1,5-a]pyridine core, omit the Palladium catalyst and rely strictly on AcOH and O₂[3].

Q: How do I minimize the hydrolysis of the enamine intermediate in [3+2] cycloadditions? A: Hydrolysis of the enamine intermediate is the primary cause of modest yields, rather than low conversion[1]. To prevent this, strictly maintain anhydrous conditions, utilize phase transfer catalysts (like Aliquat 336) if biphasic systems are necessary[6], or switch to the TEMPO-mediated annulation-aromatization protocol where TEMPO acts as a Lewis acid to stabilize the intermediate and drive the aromatization forward[2].

Q: Why am I seeing a high degree of starting material recovery in my CDC reaction despite long reflux times? A: Lack of oxygen is the most likely culprit. The CDC reaction is strictly driven by O₂. If the reaction is run under ambient air with poor diffusion, or under an inert Argon/Nitrogen atmosphere, the yield drops to ~6% and starting materials are quantitatively recovered[5]. Ensure active O₂ purging (1 atm) during the reflux.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters - ACS Publications. Available at:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters - ACS Publications. Available at:[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at:[Link]

  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol Containing Acetic Acid To Form Pyrazolo[1,5-a]pyridine 4a. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Fluorination of Pyrazolo[1,5-a]pyridines

Welcome to the Application Support Hub. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of D4 receptor ligands (1)[1] and C-Terminal Src Kinase (CSK) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of D4 receptor ligands (1)[1] and C-Terminal Src Kinase (CSK) inhibitors (2)[2]. Strategic fluorination of this core—particularly at the C-3 position—can dramatically improve metabolic stability by blocking oxidative liabilities[2].

However, the electron-rich nature of this bicyclic azaarene makes its fluorination highly sensitive to reaction conditions. This guide provides troubleshooting pathways, validated protocols, and mechanistic insights to resolve common issues such as poor regioselectivity, unexpected ring-opening, and low conversion rates.

Diagnostic Workflow

Before initiating your experiment, use the decision matrix below to select the optimal fluorination strategy based on your substrate's substitution pattern.

Workflow Start Target: Fluorinate Pyrazolo[1,5-a]pyridine CheckC3 Is C-3 position occupied? Start->CheckC3 C3Free Direct Electrophilic Fluorination (Selectfluor, MeCN, RT) CheckC3->C3Free No C3Occ What is the C-3 substituent? CheckC3->C3Occ Yes Carboxyl -COOH (Carboxylic Acid) C3Occ->Carboxyl Alkyl Alkyl / Aryl Group C3Occ->Alkyl Decarb Decarboxylative Fluorination (Selectfluor, Li2CO3, 70°C) Carboxyl->Decarb RingOpen Risk of Ring-Opening Fluorination Alkyl->RingOpen

Decision matrix for selecting pyrazolo[1,5-a]pyridine fluorination conditions.

Quantitative Reagent Comparison

Selecting the right fluorinating agent and solvent system is the most critical variable. Below is a comparison of standard conditions based on empirical data from recent methodology studies (3)[3].

Fluorinating AgentEquivalentsOptimal SolventTemp (°C)Reactivity ProfilePrimary Application
Selectfluor® 1.1 - 2.0MeCN or DMF20 - 70HighDirect C-3 fluorination; Decarboxylative fluorination.
NFSI 1.5 - 2.0MeCN80ModerateMild electrophilic fluorination; lower yield than Selectfluor.
Selectfluor® + Li₂CO₃ 2.0 (Base: 4.0)H₂O / MeCN (1:2)70High (Base-assisted)Decarboxylative fluorination of C-3 carboxylic acids.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process analytical controls.

Protocol A: Direct Electrophilic C-3 Fluorination

Causality: Selectfluor is highly electrophilic and readily attacks the electron-rich C-3 position of the pyrazolo[1,5-a]pyridine core. Acetonitrile is chosen as it provides optimal solubility for the Selectfluor dication while resisting oxidative degradation (4)[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the unsubstituted pyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Reagent Addition: Add Selectfluor (1.1 equiv) in one portion at 0 °C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via ¹⁹F NMR. The transient formation of a fluorinated σ-complex can often be observed[4]. The final aromatized 3-fluoropyrazolo[1,5-a]pyridine typically presents a distinct ¹⁹F singlet around -165 ppm.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Purity): Purify via silica gel chromatography. Confirm the loss of the C-3 proton (typically around 7.8–8.0 ppm) in the ¹H NMR spectrum.

Protocol B: Transition-Metal-Free Decarboxylative Fluorination

Causality: When the C-3 position is occupied by a carboxylic acid, direct substitution is blocked. Adding Li₂CO₃ deprotonates the acid, increasing the electron density of the heteroaromatic ring. This facilitates electrophilic attack by Selectfluor at the C-3 position, followed by rapid decarboxylation to restore aromaticity[3].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv), Selectfluor (2.0 equiv), and Li₂CO₃ (4.0 equiv).

  • Solvent Addition: Add a solvent mixture of MeCN/H₂O (2:1 v/v) to achieve a 0.2 M concentration. Causality: Water is essential to solubilize the inorganic base and facilitate the decarboxylation transition state.

  • Heating: Seal the vial and heat to 70 °C for 15 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the evolution of CO₂ gas (bubbling). TLC should show the disappearance of the highly polar carboxylic acid spot.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane.

  • Validation Checkpoint 2 (Yield): After purification, verify the product via ¹³C NMR; the carbonyl peak (~165 ppm) must be absent, and the C-3 carbon should appear as a doublet due to C-F coupling (~250 Hz).

Troubleshooting & FAQs

Q: My reaction with an alkyl-substituted pyrazolo[1,5-a]pyridine is yielding a complex mixture, and mass spectrometry shows the addition of fluorine and oxygen. What is happening? A: You are likely observing a ring-opening fluorination event. When the C-3 position is occupied by an alkyl or aryl group, the intermediate fluorinated σ-complex cannot easily re-aromatize via deprotonation. Instead, it undergoes nucleophilic attack by trace water or solvent, leading to skeletal cleavage and the formation of a tertiary carbon-fluorine bond (5)[5]. Solution: If C-3 fluorination is the strict goal, you must perform the fluorination before installing the C-3 alkyl group, or utilize a decarboxylative approach if starting from a C-3 carboxylate.

Q: Why is my decarboxylative fluorination yield so low when using NFSI instead of Selectfluor? A: Decarboxylative fluorination of electron-rich heteroaromatics requires a highly potent electrophilic fluorine source. NFSI is significantly less electrophilic than the dicationic Selectfluor. The activation energy required to form the initial σ-complex prior to CO₂ extrusion cannot be efficiently overcome by NFSI under standard conditions[3]. Solution: Switch to Selectfluor and ensure the reaction is heated to exactly 70 °C with Li₂CO₃.

Q: I am observing over-fluorination (di-fluoro byproducts). How can I control regioselectivity? A: Over-fluorination typically occurs if the reaction is run at elevated temperatures for too long, or if a large excess of Selectfluor is used. The C-3 position is the most nucleophilic, but the C-2 and C-7 positions can also react under forcing conditions. Solution: Strictly limit Selectfluor to 1.05–1.1 equivalents for direct fluorination. Maintain the reaction at 0 °C to room temperature, and quench immediately once the in-process ¹⁹F NMR confirms the consumption of the starting material.

Mechanistic Pathway Analysis

Understanding the divergence between successful C-3 fluorination and unwanted ring-opening is crucial for rational reaction design.

Mechanism SM Pyrazolo[1,5-a]pyridine Sigma Fluorinated σ-Complex SM->Sigma Electrophilic Attack Reagent Selectfluor (F+) Reagent->Sigma Product 3-Fluoropyrazolo[1,5-a]pyridine Sigma->Product Aromatization RingOpenProd Ring-Opened Tertiary Fluoride Sigma->RingOpenProd Skeletal Cleavage Deprotonation -H+ (Path A) Deprotonation->Product NucAttack Nucleophile (Path B) NucAttack->RingOpenProd

Mechanistic divergence between C-3 fluorination and ring-opening pathways.

References

  • [4] 4 - Chemistry of Heterocyclic Compounds

  • [3] 3 - Organic Letters (ACS)

  • [1] 1 - Journal of Medicinal Chemistry (ACS)

  • [2] 2 - NIH / ACS

  • [5] 5 - Chemical Science (RSC)

Sources

Troubleshooting

Stability testing of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of handling complex heterocyclic building blocks in drug discovery workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of handling complex heterocyclic building blocks in drug discovery workflows.

Working with 3-Fluoropyrazolo[1,5-a]pyridin-5-amine (CAS: 1610021-24-3)[1] presents unique microenvironmental challenges. While the fluorinated bicyclic core is generally robust, the primary amine at the 5-position is a reactive nucleophilic center. When stored in Dimethyl Sulfoxide (DMSO)—a solvent notorious for its hygroscopicity and potential to harbor oxidative impurities—this compound is susceptible to degradation, aggregation, and precipitation if not rigorously managed.

This guide is designed to move beyond basic handling instructions. It provides a self-validating framework to troubleshoot, quantify, and prevent stability issues, ensuring the integrity of your downstream assays.

Q1: My 10 mM stock solution turned slightly yellow after a month at room temperature. Is the compound compromised? A: Yes, likely. A color shift in electron-rich amino-heterocycles typically indicates trace oxidation (e.g., formation of azo or nitroso dimeric species). DMSO can facilitate mild oxidative pathways, especially in the presence of dissolved oxygen and trace transition metals leached from lower-quality glass[2]. Causality: The primary amine oxidizes readily when exposed to atmospheric oxygen. Do not use this stock for sensitive biochemical assays. Always validate structural integrity via LC-MS.

Q2: I observe inconsistent IC50 values across different weeks using the same -20°C DMSO stock. What is the mechanism behind this? A: This is a classic symptom of freeze-thaw-induced aggregation. When DMSO freezes, the solute is excluded from the solvent's crystal lattice, creating highly concentrated micro-domains. Upon thawing, 3-Fluoropyrazolo[1,5-a]pyridin-5-amine may breach its solubility limit, forming kinetically trapped aggregates that do not readily re-dissolve[2]. Self-Validation Check: Centrifuge the thawed stock at 10,000 x g for 5 minutes. If the supernatant's concentration (measured via UV-Vis) drops compared to a fresh solution, aggregation has occurred.

Q3: Should I use "Wet" DMSO (10% water) to improve stability? A: No. While some large-scale pharmaceutical repositories have successfully used 90/10 DMSO/water mixtures to standardize hydration and prevent unpredictable moisture uptake[3], this is not recommended for primary amines intended for synthesis or sensitive screening. Water accelerates the hydrolysis of downstream reactive intermediates and drastically lowers the solubility limit of lipophilic heterocycles, leading to invisible micro-precipitation. Keep DMSO anhydrous (<0.1% water) for storage.

Quantitative Data: Baseline Stability Expectations

To set empirical baselines, we rely on large-scale repository data for screening compounds in DMSO. The table below synthesizes findings from foundational stability studies applied to compounds of similar physicochemical profiles.

Storage ConditionTime PointProbability of Compound IntegrityPrimary Risk Factor
Room Temp (Ambient) 3 Months~92%[4]Oxidation, Hydroisture Influx
Room Temp (Ambient) 12 Months~52%[4]Severe Oxidation, Hydrolysis
4°C (Wet DMSO - 10% H₂O) 24 Months~85%[3]Precipitation, Aggregation
40°C (Accelerated Stress) 15 WeeksHigh (Structure Dependent)[2]Thermal Degradation

Troubleshooting Workflow

When an anomaly is detected in your assay, follow this logical decision tree to isolate the root cause.

StabilityWorkflow Start Anomaly Detected: Assay Drift or Visible Precipitate Centrifuge Self-Validation Step: Centrifuge at 10,000 x g Analyze Supernatant Start->Centrifuge Decision1 Is Concentration Maintained? Centrifuge->Decision1 Precipitation Diagnosis: Aggregation/Precipitation Cause: Freeze-Thaw or Water Influx Decision1->Precipitation No (Loss of Solute) LCMS LC-MS/UV Analysis Check against Internal Standard Decision1->LCMS Yes (Solute Intact) Action1 Action: Single-Use Aliquots Store in Anhydrous DMSO Precipitation->Action1 Decision2 Are New Peaks Present? LCMS->Decision2 Degradation Diagnosis: Chemical Degradation Cause: Oxidation of Primary Amine Decision2->Degradation Yes (Mass Shift) Adsorption Diagnosis: Non-Specific Binding Cause: Plastic/Glass Adsorption Decision2->Adsorption No (Intact Mass, Low Signal) Action2 Action: Degas DMSO with Argon Store at -80°C in Amber Vials Degradation->Action2

Workflow for diagnosing and resolving stability anomalies of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine.

Experimental Protocol: Self-Validating LC-MS Stability Assay

Merely running an LC-MS at T=0 and T=30 days is scientifically insufficient because mass spectrometer sensitivity fluctuates daily. To establish a self-validating system , we must decouple actual compound degradation from instrument variability by utilizing an internal standard and orthogonal detection methods.

Step 1: Matrix Preparation & Internal Standard Calibration

  • Prepare a 10 mM stock of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine in anhydrous, argon-sparged DMSO.

  • Spike the stock with 1 mM of a highly stable internal standard (IS) (e.g., Caffeine or Fluconazole) that does not react with primary amines[2].

  • Causality: The IS acts as an internal control. If the absolute MS signal of both compounds drops during analysis, you have an instrument issue (e.g., ionization suppression). If only the target compound's signal drops relative to the IS, chemical degradation is definitively confirmed[2].

Step 2: Accelerated Stress Aliquoting

  • Distribute the spiked stock into three sets of amber glass vials (amber glass prevents UV-induced radical formation).

  • Set A: -20°C (Control baseline).

  • Set B: 40°C incubator (Thermal stress)[2].

  • Set C: Room temperature, exposed to atmospheric air (Oxidative and moisture stress).

Step 3: Orthogonal Analysis (UV-Vis + ESI-MS)

  • At T=0, 7, 14, and 30 days, take a 1 µL aliquot from each set and dilute 1:1000 in Acetonitrile/Water (0.1% Formic Acid).

  • Analyze via LC-MS. Monitor the UV trace (254 nm) and the Extracted Ion Chromatogram (EIC) for the exact mass of the parent compound (m/z 152.1 for [M+H]⁺).

  • Causality: Orthogonal detection is critical. UV provides a quantitative mass balance (since the ionization efficiencies of unknown degradants vary wildly and cannot be trusted for quantitation), while MS provides structural identification of the degradant (e.g., a +16 Da shift indicates oxidation of the amine).

References

  • Kozikowski, B. A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening 8.2 (2003): 205-209. URL:[Link]

  • Engeloch, C., et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening 13.10 (2008): 999-1006. URL:[Link]

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening 8.3 (2003): 292-304. URL:[Link]

Sources

Optimization

Troubleshooting kinase inhibition assays with novel compounds

Welcome to the Kinase Assay Troubleshooting Hub . As a Senior Application Scientist, I frequently see promising drug discovery campaigns derailed by false positives, assay artifacts, and compound interference.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Kinase Assay Troubleshooting Hub . As a Senior Application Scientist, I frequently see promising drug discovery campaigns derailed by false positives, assay artifacts, and compound interference. Biochemical kinase assays are highly sensitive systems, and novel chemical entities often exhibit physical properties that disrupt the assay mechanics rather than genuinely inhibiting the target enzyme.

This guide is designed to move beyond basic troubleshooting. We will analyze the causality behind assay failures and implement self-validating protocols to ensure your data reflects true pharmacological inhibition.

The Diagnostic Matrix: Identifying Compound Interference

Before adjusting enzyme concentrations or buffer pH, you must rule out the "bad actors"—compounds that interfere with the assay readout or physically sequester the enzyme.

Workflow A Primary Kinase Screen Hit Identified B Assess Compound Interference A->B C Detergent Sensitivity (+0.01% Triton X-100) B->C D Optical Interference (TR-FRET/Absorbance) B->D E Colloidal Aggregator (False Positive) C->E Inhibition Lost G True Inhibitor Proceed to Kinetics C->G Inhibition Maintained F Autofluorescence/Quenching (False Signal) D->F Signal Depolarized/Quenched D->G Signal Stable (Time-Resolved)

Diagnostic workflow for identifying and bypassing compound interference in biochemical kinase assays.

Mechanistic FAQs: Solving Specific Assay Artifacts

Q: My novel compound shows excellent inhibition in a primary biochemical assay, but the dose-response curve has an unusually steep Hill slope (>1.5). Is this a true allosteric inhibitor? A: While a steep Hill slope can theoretically indicate cooperative binding, in early-stage drug discovery, it is a classic hallmark of colloidal aggregation[1]. Many small lipophilic molecules form microscopic aggregates (50–1000 nm in radius) in aqueous assay buffers. These aggregates non-specifically sequester and partially denature the kinase on their surface, leading to rapid, non-stoichiometric inhibition[2]. Because this is a physical phase transition rather than a 1:1 binding event, the dose-response curve drops precipitously, resulting in a high Hill slope.

Q: We are using a standard fluorescence polarization (FP) assay, but our library contains highly conjugated, fluorescent compounds. How do we eliminate false positives? A: Highly conjugated compounds often autofluoresce. In FP assays, this background fluorescence is typically depolarized, which mimics the signal of a displaced tracer and yields a false positive[3]. The most robust causal solution is to transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. TR-FRET utilizes lanthanide chelates (like Europium or Terbium) as donor fluorophores, which possess millisecond-scale fluorescence lifetimes[4]. By introducing a time delay (e.g., 50–100 µs) between excitation and measurement, the short-lived background autofluorescence from the interfering compound completely decays. You then measure only the specific FRET signal generated by biomolecular proximity (typically 1–10 nm)[5].

Q: Our ADP-Glo assay is yielding very low signal-to-background (S/B) ratios with a low-activity kinase (e.g., a receptor tyrosine kinase). How can we optimize this? A: The ADP-Glo assay relies on a two-step process: first, depleting unreacted ATP, and second, converting the generated ADP back to ATP for luciferase detection. Low S/B ratios usually stem from high background ADP contamination in the starting ATP stock. Standard ATP preparations contain trace amounts of ADP that easily overwhelm the signal of a low-turnover kinase. You must use ultra-pure ATP specifically validated for luminescent assays to reduce this background[6]. Additionally, ensure the initial ATP depletion step is allowed sufficient time (typically 40 minutes) to fully eradicate the unreacted ATP[6].

Validated Protocols: Self-Validating Systems

To ensure scientific integrity, every troubleshooting experiment must include internal controls that validate the assay mechanics independently of the test compound.

Protocol 1: Detergent-Based Counter-Screen for Colloidal Aggregation

Because compound aggregation is conditional and assay-specific, the addition of a non-ionic detergent disrupts the colloidal particles, releasing the sequestered enzyme[2].

  • Buffer Preparation: Prepare your standard kinase reaction buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v freshly prepared Triton X-100)[7].

  • Compound Pre-incubation: Serially dilute your test compound and a known, specific control inhibitor (e.g., Staurosporine) in both buffers. Add the kinase and pre-incubate for 15 minutes.

  • Reaction Initiation: Add ATP and substrate to initiate the reaction. Run the assay to completion and read the signal.

  • Self-Validation Check: Calculate the IC50 for the control inhibitor in both buffers. The IC50 of the specific inhibitor must remain unchanged. If the test compound loses its inhibitory activity (IC50 shifts rightward significantly or activity vanishes) in Buffer B, it is acting via aggregation[7].

Protocol 2: ATP Km​ Determination for True Competitive Inhibition

To prove a compound is a genuine ATP-competitive inhibitor, you must determine the Michaelis constant ( Km​ ) for ATP and demonstrate that the compound's IC50 shifts linearly with increasing ATP concentrations.

  • ATP Titration: Prepare a 12-point, 2-fold serial dilution of ATP starting from 1 mM down to 0.5 µM.

  • Kinase Reaction: Run the kinase assay at a fixed enzyme and substrate concentration across the ATP gradient.

  • Self-Validation Check (Critical): Ensure the reaction time is restricted so that substrate conversion remains below 10%. This guarantees you are measuring initial velocity ( V0​ ), a strict requirement for steady-state Michaelis-Menten kinetics.

  • Data Fitting: Plot V0​ against [ATP] and fit to the Michaelis-Menten equation to determine the apparent Km​ . True ATP-competitive inhibitors will display an IC50 that increases proportionally with [ATP]/ Km​ .

Data Synthesis: Assay Format Comparison

When troubleshooting fails, the assay format itself may be fundamentally incompatible with your compound library. Use the table below to select a format based on quantitative performance metrics and interference susceptibility.

Assay FormatDetection MechanismTypical ATP RangeDynamic Range / SensitivitySusceptibility to InterferencePrimary Mitigation Strategy
ADP-Glo Luminescence (ATP depletion -> ADP conversion)Up to 1 mM (5 mM for Max)Detects ADP down to ~20 nMLow (Resistant to autofluorescence)Use Ultra-Pure ATP to maximize S/B ratio[6].
TR-FRET Time-Resolved Fluorescence (Lanthanide donor)Assay specific (often <100 µM)Proximity-based (1–10 nm)[5]Very Low (Time delay eliminates background)Use Terbium donors for superior photophysical properties[4].
Fluorescence Polarization (FP) Depolarization of emitted lightAssay specificModerateHigh (Autofluorescence, light scatter)[3]Switch to red-shifted dyes or TR-FRET[3].
Radiometric ( 33P ) Direct incorporation of radioisotopeUnlimitedExtremely HighVery Low (Immune to optical artifacts)Use as a gold-standard orthogonal validation assay.

References

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. sinobiological.com. URL: [Link]

  • TR-FRET Powers Smarter Drug Screening | The Scientist. the-scientist.com. URL:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH. nih.gov. URL:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. nih.gov. URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds | ACS Chemical Biology. acs.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Lead Compounds

Welcome to the Lead Optimization & Molecular Pharmacology Support Center. As Application Scientists, we frequently assist drug development professionals in resolving selectivity bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lead Optimization & Molecular Pharmacology Support Center. As Application Scientists, we frequently assist drug development professionals in resolving selectivity bottlenecks. The 3-fluoropyrazolo[1,5-a]pyridin-5-amine moiety is a highly privileged pharmacophore in modern medicinal chemistry, particularly for designing ATP-competitive protein kinase inhibitors (PKIs) targeting PI3K, JAK, RET, and CDK families.

However, its structural mimicry of the adenine ring of ATP often leads to promiscuous hinge-binding, resulting in significant off-target toxicities. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you engineer out off-target liabilities while preserving on-target efficacy.

Part 1: Mechanistic FAQ — Understanding the Causality of Off-Target Binding

Q1: Why does the 3-fluoropyrazolo[1,5-a]pyridin-5-amine core frequently cross-react with off-target kinases like VEGFR2, Aurora A, or unrelated PI3K isoforms? A: The causality lies in the conserved nature of the kinome's ATP-binding pocket. The pyrazolo[1,5-a]pyridine scaffold acts as a rigid, planar bidentate hinge binder. The nitrogen atoms in the pyrazole ring accept hydrogen bonds from the kinase hinge region (e.g., the backbone amide of Valine or Leucine), while the 5-amine acts as a versatile synthetic handle or secondary hydrogen bond donor. Because this interaction motif is universally recognized by over 500 human kinases, baseline cross-reactivity is high. Dual inhibition of kinases (e.g., PI3Kγ/δ) using this scaffold is a validated strategy, but off-target suppression of other isoforms (like PI3Kα) requires precise steric tuning [2].

Q2: What is the specific mechanistic role of the 3-fluoro substitution, and how does it influence both metabolic stability and off-target toxicity? A: Fluorine is not merely a metabolic block; it fundamentally alters the physicochemical microenvironment of the molecule.

  • Electronic Effect: The highly electronegative fluorine at the 3-position withdraws electron density from the pyrazolo-pyridine ring, lowering the pKa of the 5-amine. This reduces non-specific basicity-driven off-target interactions (such as hERG channel binding, which favors basic amines).

  • Lipophilicity (logP): Fluorine increases the lipophilicity of the scaffold, allowing it to fill small, hydrophobic sub-pockets in the active site. However, if logP becomes too high, the compound will suffer from non-specific hydrophobic partitioning into cell membranes, leading to off-target cytotoxicity and poor microsomal stability.

Part 2: Troubleshooting Guide for Experimental Anomalies

Issue 1: High Promiscuity in Biochemical Kinase Panels (KINOMEscan)

Symptom: Your lead compound exhibits an excellent IC50 (<10 nM) against your primary target but has a Selectivity Score (S-score) > 0.3, hitting >30 off-target kinases. Root Cause: The 5-amine functionalization lacks sufficient steric bulk to clash with the "gatekeeper" residues of off-target kinases. Pyrazole derivatives interact with multiple targets including EGFR, CDK, and tubulin if the solvent-exposed regions are not optimized [3]. Solution:

  • Gatekeeper Targeting: Introduce a bulky, rigid substituent (e.g., a substituted piperidine or bridged bicyclic system) at the 5-amine position. If your primary target has a small gatekeeper (e.g., Threonine), the bulky group will fit. Off-target kinases with large gatekeepers (e.g., Methionine or Phenylalanine) will sterically clash with the inhibitor, drastically improving the S-score.

Issue 2: Potent Biochemical Inhibition but Poor Cellular Target Engagement

Symptom: The compound shows an IC50 of 5 nM in a cell-free enzymatic assay but fails to inhibit downstream signaling (e.g., AKT or STAT phosphorylation) in live cells at 1 μM. Root Cause: The 3-fluoro substitution combined with a highly decorated 5-amine may have pushed the topological polar surface area (tPSA) too high or the solubility too low, preventing cell permeability. Alternatively, the compound is outcompeted by high intracellular ATP concentrations (1–5 mM), a variable absent in standard biochemical assays. Solution: Transition immediately to a Cellular Thermal Shift Assay (CETSA). This self-validating system measures target engagement inside intact cells, inherently accounting for membrane permeability, metabolic efflux, and physiological ATP competition.

Part 3: Data Visualization & Optimization Workflows

SAR Optimization Summary

The table below illustrates a typical Structure-Activity Relationship (SAR) trajectory when mitigating off-target effects of a 3-fluoro-PPA derivative targeting PI3Kδ.

Compound ID5-Amine SubstitutionPrimary Target IC50 (PI3Kδ)Off-Target IC50 (hERG)Off-Target IC50 (VEGFR2)S-Score (at 1 μM)
Hit-01 -NH2 (Unsubstituted)12 nM1.5 μM45 nM0.45
Opt-02 -NH-Methyl8 nM3.2 μM110 nM0.32
Opt-03 -NH-Cyclopentyl4 nM>10 μM850 nM0.15
Lead-04 -NH-(Morpholino-ethyl)2 nM>30 μM>5000 nM0.04

Note: The addition of the morpholino-ethyl group (Lead-04) introduces a solvent-channel directed moiety that drastically reduces VEGFR2 cross-reactivity and abolishes hERG liability by modulating basicity.

Optimization Workflow Diagram

Workflow A Hit Compound (3-Fluoro-PPA core) B Kinome Profiling (KINOMEscan) A->B C Identify Off-Targets (e.g., VEGFR2, hERG) B->C D Structural Optimization (Steric Bulk / pKa modulation) C->D E Cellular Validation (CETSA / Target Engagement) D->E E->D Poor Selectivity F Lead Candidate E->F

Fig 1: Iterative workflow for resolving off-target liabilities in 3-Fluoro-PPA kinase inhibitors.

Target vs. Off-Target Signaling Pathway

Pathway cluster_0 On-Target Efficacy cluster_1 Off-Target Toxicity Drug 3-Fluoro-PPA Inhibitor Target Primary Kinase (e.g., PI3K/JAK) Drug->Target OffTarget1 VEGFR2 / Aurora A Drug->OffTarget1 OffTarget2 hERG Channel Drug->OffTarget2 Downstream1 AKT / STAT Inhibition Target->Downstream1 Efficacy Tumor Regression / Immunomodulation Downstream1->Efficacy Tox1 Hypertension / Myelosuppression OffTarget1->Tox1 Tox2 Cardiotoxicity (QT Prolongation) OffTarget2->Tox2

Fig 2: Divergent pharmacological outcomes of on-target efficacy vs. off-target toxicity.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must have built-in causality checks. Pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines are potent PKIs, but their true utility is only proven when intracellular selectivity is confirmed [1].

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target vs. Off-Target Validation

Purpose: To quantify the direct physical binding of the 3-fluoro-PPA inhibitor to both the primary target and suspected off-targets in live cells. Treating intact cells ensures that the compound's intracellular accumulation and competition with physiological ATP are inherently validated.

Step-by-Step Methodology:

  • Cell Preparation: Culture target cells (e.g., RAW264.7 for macrophage models) to 80% confluency. Harvest and resuspend in physiological buffer (PBS with protease/phosphatase inhibitors) at 1×107 cells/mL.

  • Compound Treatment: Aliquot the cell suspension into two pools. Treat Pool A with the 3-fluoro-PPA lead compound (e.g., 1 μM) and Pool B with DMSO vehicle control. Incubate at 37°C for 1 hour to allow for intracellular equilibration.

  • Thermal Aliquoting: Divide each pool into 8-10 PCR tubes (50 μL per tube).

  • Thermal Gradient Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality check: As temperature increases, unbound proteins denature and precipitate, while drug-bound proteins are thermally stabilized.

  • Lysis and Clearance: Add 1% NP-40 to lyse the cells. Freeze-thaw three times using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Western Blotting: Collect the soluble supernatant. Run SDS-PAGE and immunoblot for both the primary target (e.g., PI3Kδ) and the suspected off-target (e.g., VEGFR2).

  • Data Interpretation: A successful optimization will show a significant thermal shift ( ΔTm​>3∘C ) for the primary target, with no shift for the off-target compared to the DMSO control.

Protocol 2: KINOMEscan Profiling and S-Score Calculation

Purpose: To establish a quantitative baseline of off-target promiscuity.

Step-by-Step Methodology:

  • Assay Setup: Utilize a competitive binding assay panel (e.g., DiscoverX KINOMEscan) featuring DNA-tagged kinases.

  • Screening Concentration: Screen the 3-fluoro-PPA compound at a fixed concentration of 1 μM against a panel of ~400 kinases. Causality check: 1 μM is deliberately chosen as it is typically 100x the desired IC50 of a potent lead, aggressively exposing off-target liabilities.

  • Binding Calculation: Measure the amount of kinase bound to the immobilized active-site directed ligand in the presence and absence of your compound via qPCR of the DNA tag.

  • S-Score Determination: Calculate the Selectivity Score ( S10​ ) using the formula:

    S10​=Total number of kinases testedNumber of kinases with <10% control binding​
  • Optimization Threshold: An S10​ score of <0.05 is required to advance a 3-fluoro-PPA derivative into late-stage preclinical in vivo models to avoid systemic toxicity.

References

  • Iorkula, T. H., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2025. Available at:[Link]

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Zhang, Y., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 2023. Available at:[Link]

Optimization

Chiral separation of pyrazolo[1,5-a]pyridine enantiomers

Welcome to the Technical Support Center for the chiral separation of pyrazolo[1,5-a]pyridine derivatives. This pharmacophore is a highly versatile, nitrogen-rich fused bicyclic system frequently utilized in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation of pyrazolo[1,5-a]pyridine derivatives. This pharmacophore is a highly versatile, nitrogen-rich fused bicyclic system frequently utilized in the design of kinase inhibitors, GPCR ligands, and other targeted therapeutics. When stereocenters are introduced—often on aliphatic side chains or saturated ring appendages—isolating the pure enantiomers is critical, as stereochemistry dictates both target affinity and off-target toxicity.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve baseline resolution ( Rs​>1.5 ) of pyrazolo[1,5-a]pyridine enantiomers from analytical screening to preparative scale-up.

Separation Strategy & Decision Matrix

Workflow A Racemic Pyrazolo[1,5-a]pyridine B Amine Protection (Trifluoroacetamide) A->B Reactive amines present C CSP Screening (Amylose/Cellulose) A->C No reactive amines B->C Improved peak shape D SFC (Supercritical CO2) C->D Preferred method E HPLC (Liquid Phase) C->E Solubility constraints F Preparative Scale-Up D->F Rs > 1.5 E->F Rs > 1.5 G Deprotection & Recovery F->G Final isolation

Workflow for the chiral separation of pyrazolo[1,5-a]pyridine enantiomers.

Troubleshooting & FAQs

Q1: Why do my pyrazolo[1,5-a]pyridine derivatives exhibit severe peak tailing and poor resolution on standard chiral columns? A1: The pyrazolo[1,5-a]pyridine core contains a bridgehead nitrogen and a localized electron-rich π -system. If your molecule also contains an unprotected primary or secondary amine in its side chain, it will act as a strong base, interacting non-specifically with the acidic residual silanols on the silica support of the Chiral Stationary Phase (CSP). This secondary interaction competes with the primary chiral recognition mechanism, causing peak tailing and destroying resolution. Solution & Causality: Derivatization is highly recommended to mask the basicity. For instance, during the synthesis of the pyrazolo[1,5-a]pyridine derivative AV1013, researchers found that utilizing a 1 affords the highest versatility, allowing for high-throughput chiral separation without side-product formation, followed by easy cleavage[1]. If protection is impossible, dynamically coat the column active sites by adding 0.1% to 0.2% diethylamine (DEA) to your mobile phase.

Q2: Should I use HPLC or Supercritical Fluid Chromatography (SFC) for the chiral separation of these pharmacophores? A2: SFC is the preferred technique for pyrazolo[1,5-a]pyridines. Solution & Causality: SFC utilizes supercritical CO₂, which is non-polar but highly polarizable. Unlike protic solvents in reversed-phase HPLC, CO₂ does not aggressively compete for the hydrogen-bond donor/acceptor sites on the CSP. This allows the carbamate or benzoate selectors on the CSP to form stronger, more distinct transient diastereomeric complexes with the enantiomers. Furthermore, SFC enables flow rates 3–5 times faster than HPLC, drastically reducing run times and simplifying post-run solvent evaporation.

Q3: How do I resolve stereocenters located on flexible piperazine or aliphatic side chains attached to the pyrazolo[1,5-a]pyridine core? A3: Stereocenters on highly flexible appendages suffer from conformational averaging. Because the molecule rapidly shifts between multiple conformations, the CSP struggles to achieve the rigid "three-point interaction" required for chiral discrimination. Solution & Causality: Lower the column temperature (e.g., to 5–15 °C) to restrict bond rotation and lock the molecule into its lowest-energy conformer. This rigidification amplifies the thermodynamic difference between the enantiomer-CSP complexes. For example, in the discovery of eIF4A3 inhibitors, chiral separation of was successfully achieved, allowing the isolation of the eutomer (S-enantiomer) which exhibited >100-fold more potent inhibitory activity than the distomer.

Q4: My enantiomers are degrading or interconverting during preparative separation. How can I prevent this? A4: While the pyrazolo[1,5-a]pyridine core is stable, specific functional groups (like oximes or activated esters) can degrade under the basic conditions often used in chiral chromatography. Solution & Causality: If you are using basic additives (like DEA) in methanol, base-catalyzed degradation or transesterification can occur over the long collection times of preparative runs. Switch to a neutral co-solvent like an acetonitrile/isopropanol mixture. Additionally, for 2 developed as G protein-biased dopaminergics, separation of the E/Z isomers and subsequent enantiomers requires strict temperature control and immediate solvent evaporation post-collection to prevent re-equilibration[2].

Quantitative Data: CSP and Mobile Phase Selection Guide

The following table summarizes the optimized stationary and mobile phase combinations for pyrazolo[1,5-a]pyridine derivatives based on their dominant intermolecular interactions.

CSP TypePolymer DerivativeTarget InteractionsRecommended Mobile Phase (SFC)Typical Additive
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) π−π stacking, H-bondingCO₂ / Methanol (80:20)0.1% Diethylamine
Chiralpak AS-H Amylose tris((S)-alpha-methylbenzylcarbamate)Steric inclusion, H-bondingCO₂ / Ethanol (75:25)0.1% TFA (for acidic moieties)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Dipole-dipole, π−π stackingCO₂ / Isopropanol (85:15)0.1% Diethylamine
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Ester dipole interactionsCO₂ / Methanol (90:10)None (if N-protected)

Step-by-Step Methodology: Analytical to Preparative SFC Scale-Up

This protocol is designed as a self-validating system to ensure seamless transition from analytical screening to preparative isolation of pyrazolo[1,5-a]pyridine enantiomers.

Phase 1: Sample Preparation & Protection

  • Assess Basicity: Evaluate the molecule for primary/secondary aliphatic amines. If present, react the racemate with trifluoroacetic anhydride (TFAA) and triethylamine in dichloromethane to yield the trifluoroacetamide protected derivative.

  • Solubilization: Dissolve the protected racemate in HPLC-grade Methanol or Ethanol at a concentration of 2–5 mg/mL. Validation Check: Centrifuge at 10,000 rpm for 5 minutes. If any precipitate remains, switch to a 1:1 Methanol:Dichloromethane mixture to prevent on-column precipitation.

Phase 2: Analytical Screening & Optimization 3. Initial Screen: Run a 5-minute gradient (5% to 40% co-solvent) on a chiral SFC system using Chiralpak AD-H and Chiralcel OD-H columns (4.6 mm ID). Mobile phase: CO₂ with Methanol. 4. Isocratic Optimization: Identify the column that provides the best separation factor ( α ). Convert the gradient method to an isocratic method to stabilize the baseline. 5. Self-Validation Check (Resolution): Calculate the resolution ( Rs​ ).

  • If Rs​<1.2 : The thermodynamic difference in complexation is insufficient. Switch the CSP from an amylose derivative to a cellulose derivative, or change the co-solvent from Methanol to Isopropanol to alter the hydrogen-bonding dynamics.

  • If Rs​≥1.5 : Proceed to loading studies.

Phase 3: Loading Study & Preparative Scale-Up 6. Volume Overload Study: Perform stacked injections on the analytical column, increasing the injection volume from 5 µL to 50 µL. Validation Check: Monitor the valley between the two peaks. The maximum load is reached when the valley drops to 10% above the baseline. 7. Geometric Scale-Up: Transfer to a preparative SFC system. Scale the flow rate and injection volume proportionally to the column cross-sectional area. For example, moving from a 4.6 mm ID to a 21 mm ID column requires a ~20-fold increase in flow rate and injection volume. 8. Fraction Collection: Collect fractions based on UV triggering (typically 254 nm for the pyrazolo[1,5-a]pyridine core). 9. Recovery: Evaporate the co-solvent under reduced pressure at ≤30 °C to prevent thermal degradation. Analyze the recovered fractions via analytical SFC to confirm an Enantiomeric Excess (ee) > 95%.

References

  • ENANTIOMERIC COMPOSITIONS OF 2-AMINO-1-(2-ISOPROPYLPYRAZOLO[1,5-a]PYRIDIN-3-YL)PROPAN-1-ONE AND RELATED METHODS. Google Patents (WO2010151551A1).
  • Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. ACS Publications. Available at:[Link]

  • Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of fluorinated vs non-fluorinated pyrazolo[1,5-a]pyridines

Comparative Efficacy of Fluorinated vs. Non-Fluorinated Pyrazolo[1,5-a]pyridines: A Pharmacokinetic and Mechanistic Guide Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore util...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Fluorinated vs. Non-Fluorinated Pyrazolo[1,5-a]pyridines: A Pharmacokinetic and Mechanistic Guide

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore utilized in numerous clinical candidates and FDA-approved therapeutics, such as the RET kinase inhibitor 1[1]. While the core structure provides excellent hydrogen bond acceptor properties and structural rigidity, late-stage lead optimization often encounters severe metabolic liabilities, particularly rapid cytochrome P450 (CYP)-mediated oxidation. As an Application Scientist, I have observed that the strategic introduction of fluorine (C-F bond) into this scaffold or its adjacent rings is a definitive solution to these challenges, drastically altering both the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the molecule.

Mechanistic Causality: The Fluorine Effect

The decision to transition from a non-fluorinated lead to a fluorinated analog is rarely arbitrary; it is driven by specific physicochemical principles:

  • Metabolic Shielding (Electronic & Steric): The high electronegativity of fluorine lowers the highest occupied molecular orbital (HOMO) energy of the adjacent aromatic ring, rendering it less susceptible to electrophilic attack by CYP450 enzymes. Furthermore, the van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), allowing it to sterically block primary oxidation sites without disrupting the molecule's overall binding geometry.

  • Receptor Sub-Pocket Engagement: Fluorine can participate in orthogonal multipolar interactions (halogen bonding) with backbone amides in the target protein, driving exponential increases in target selectivity.

Comparative Efficacy & Pharmacokinetic Data

The following table synthesizes quantitative data comparing non-fluorinated baselines with their fluorinated counterparts across two distinct therapeutic targets.

Target / ApplicationCompound TypeModificationEfficacy / PK OutcomeCausality / Mechanism
Dopamine D4 Receptor FAUC 113 / 213 AnalogsNon-FluorinatedHigh affinity, but moderate subtype selectivity[2].Baseline binding profile lacking extended hydrophobic interactions.
Dopamine D4 Receptor p-Fluoroethoxy Analog (3f/3h)Fluorinated>1000-fold selectivity over D2/D3; Ki = 1.3–28 nM[2].Fluorine engages distinct hydrophobic sub-pockets in D4R, stabilizing an inverse agonist conformation.
C-Terminal Src Kinase Compound 4 / 12Non-FluorinatedT½ = 1.9 h; negligible 24h in vivo exposure[3].Susceptible to rapid CYP-mediated oxidation on the adjacent ring system.
C-Terminal Src Kinase Compound 13 (C-5 Fluoro)FluorinatedT½ = 5.3 h; sustained 24h in vivo exposure[3].C-F bond sterically and electronically blocks the primary metabolic oxidation site.

Self-Validating Experimental Protocols

To objectively measure the efficacy and stability of these compounds, the following methodologies must be employed. Each protocol is designed as a self-validating system, ensuring that data artifacts are caught in real-time.

Protocol 1: In Vitro Microsomal Stability Assay (Half-Life Determination)

This assay isolates the variable of hepatic clearance to prove that fluorination blocks CYP-mediated degradation[3].

  • Step 1: Matrix Preparation: Dilute human liver microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining protein concentration at 0.5 mg/mL ensures linear enzyme kinetics and prevents substrate depletion artifacts.

  • Step 2: Compound Spiking: Add the pyrazolo[1,5-a]pyridine test compound to a final concentration of 1 µM (DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Step 3: Initiation via Regenerating System: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: Direct NADPH degrades rapidly; a regenerating system ensures a constant cofactor supply over the 60-minute incubation, preventing artificial plateauing of the metabolic rate.

  • Step 4: Quenching & Internal Standard: At time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures CYP enzymes, while the internal standard normalizes any variance in LC-MS/MS injection volumes.

  • Step 5: Self-Validation Check: Run concurrent controls. The positive control (Verapamil) must show >80% clearance. The negative control (test compound without NADPH) must show <5% clearance. Causality: If the minus-NADPH control shows degradation, the compound is chemically unstable in buffer, invalidating the metabolic clearance hypothesis.

Protocol 2: Radioligand Binding Selectivity Assay

This protocol validates the >1000-fold selectivity of fluorinated ligands for specific receptor subtypes[2].

  • Step 1: Membrane Preparation: Homogenize CHO cells expressing the target receptor (e.g., D4R) and centrifuge at 40,000 x g. Resuspend the pellet in assay buffer. Causality: Isolating the membrane fraction ensures the assay measures true receptor-specific binding rather than intracellular compound accumulation.

  • Step 2: Competitive Displacement: Incubate the membranes with a fixed Kd concentration of a radioligand (e.g., [³H]YM-09151-2) and increasing concentrations (10⁻¹¹ to 10⁻⁵ M) of the fluorinated test compound.

  • Step 3: Definition of Non-Specific Binding (NSB): In a parallel well, add 10 µM Haloperidol. Causality: This saturating concentration occupies 100% of specific target receptors. Any remaining radioactive signal in this well is purely non-specific binding (lipid partitioning or tube adhesion), creating a self-validating baseline to subtract from total binding.

  • Step 4: Filtration: Terminate the assay by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adhesion of the positively charged radioligand to the filter matrix.

System Architecture: Pharmacokinetic Divergence

Pathway Lead Pyrazolo[1,5-a]pyridine Lead Scaffold Decision SAR Optimization Lead->Decision NonF Non-Fluorinated Trajectory Decision->NonF Baseline Fluor Fluorinated Trajectory Decision->Fluor C-F Substitution CYP CYP450-Mediated Oxidation NonF->CYP Block Metabolic Blocking (Steric/Electronic) Fluor->Block PK_Poor Rapid Clearance T1/2 < 2h CYP->PK_Poor PK_Good Extended Exposure T1/2 > 5h Block->PK_Good

Workflow demonstrating the pharmacokinetic divergence of fluorinated pyrazolo[1,5-a]pyridines.

References

  • Title: Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands: Discovery of an Inverse Agonist Radioligand for PET Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: PMC / NIH URL: [Link]

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters - ACS Publications URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 3-Substituted Pyrazolo[1,5-a]pyridines: A Comparative Guide for Kinase Inhibitor Development

Executive Summary Pyrazolo[1,5-a]pyridines are privileged 5:6 aza-fused bicyclic scaffolds that have become cornerstones in modern drug discovery, particularly as 1[1]. The unique dipolar electronic nature of this core a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[1,5-a]pyridines are privileged 5:6 aza-fused bicyclic scaffolds that have become cornerstones in modern drug discovery, particularly as 1[1]. The unique dipolar electronic nature of this core allows it to act as an exceptional adenine mimetic. Within this scaffold, the C3-position serves as a critical vector for structure-activity relationship (SAR) optimization. This guide objectively compares how specific 3-substitutions dictate potency, isoform selectivity, and pharmacokinetic profiles, utilizing dual PI3Kγ/δ inhibitors and GPCR ligands as comparative benchmarks.

Mechanistic Grounding: The Role of the C3 Vector

In kinase targets like Phosphoinositide 3-kinases (PI3K), the pyrazolo[1,5-a]pyridine core anchors the molecule to the hinge region via hydrogen bonding (e.g., with Val882 in the PI3Kγ isoform)[2]. The C3-position is geometrically oriented toward the affinity or selectivity pockets adjacent to the ATP-binding site.

Causality in Design: Modifying the C3-substituent alters the steric bulk and electronic distribution of the molecule. For instance, introducing a bulky group may cause steric clashes in the tighter binding pocket of PI3Kα, thereby2[2].

Pathway Ligand Extracellular Stimuli (Growth Factors) RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K (γ/δ Isoforms) RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Progression mTOR->Proliferation Drives Inhibitor 3-Substituted Pyrazolo[1,5-a]pyridine Inhibitor->PI3K C3-Vector Dictates Isoform Selectivity

PI3K/AKT signaling pathway illustrating targeted inhibition by pyrazolo[1,5-a]pyridines.

Comparative SAR Analysis of C3-Substitutions

To objectively evaluate the SAR landscape, we compare a series of C3-modifications on a pyrazolo[1,5-a]pyridine core designed to target PI3Kγ/δ. The baseline compound features a methyl-pyrazole at the C3 position[2].

Quantitative Data Summary
C3-SubstituentPI3Kγ PotencyPI3Kδ PotencyStructural Impact & Causality
Methyl-pyrazole (Baseline)HighHighOptimal fit in the dual-affinity pocket of both isoforms.
Ethyl-pyrazole MaintainedSlightly DecreasedIncreased steric bulk at the terminal end causes mild steric clash in the PI3Kδ pocket, reducing affinity.
Dimethyl-pyrazole DiminishedDiminishedSevere steric hindrance prevents deep insertion into the binding cleft of both isoforms.
Thiazole ring IncreasedDecreased (4-fold)Sulfur atom alters the dihedral angle and electronic interaction, favoring the PI3Kγ pocket over PI3Kδ.
Furan ring AttenuatedMaintainedOxygen substitution disrupts favorable hydrophobic packing required for PI3Kγ stabilization.

Key Takeaway: The transition from a pyrazole to a thiazole ring at the C3 position is a critical divergence point for researchers aiming to develop PI3Kγ-selective inhibitors rather than dual γ/δ inhibitors. The sulfur atom in the thiazole ring alters the electrostatic potential surface, 2[2].

Experimental Validation: Self-Validating Biochemical Protocol

To objectively compare these derivatives, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard because it directly measures kinase activity by quantifying the amount of ADP produced, independent of the specific substrate sequence.

Step-by-Step Methodology: ADP-Glo Kinase Assay for IC50 Determination
  • Preparation of Kinase Reaction: In a 384-well plate, combine recombinant PI3K protein (γ or δ isoform), PIP2 substrate, and the 3-substituted pyrazolo[1,5-a]pyridine compound (serially diluted from 10 μM to 0.1 nM).

  • Initiation: Add ultra-pure ATP to initiate the reaction. Causality: The inhibitor must compete with ATP for the hinge-binding region; varying the ATP concentration validates the competitive nature of the inhibitor.

  • Incubation: Incubate at room temperature for 60 minutes to allow steady-state ADP production.

  • Depletion of Unreacted ATP (Self-Validation Step): Add ADP-Glo™ Reagent and incubate for 40 minutes. Systemic Trust: This reagent contains a proprietary enzyme that completely depletes unconsumed ATP. This ensures that any subsequent luminescence signal is exclusively derived from the ADP generated by the kinase, eliminating false positives from background ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, which then drives a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Workflow Synthesis C3-Substituted Synthesis Incubation Kinase + Substrate + Inhibitor + ATP Synthesis->Incubation Depletion ATP Depletion (ADP-Glo Reagent) Incubation->Depletion 60 min Detection Signal Generation (Luciferase Reaction) Depletion->Detection 40 min Analysis IC50 Calculation & SAR Feedback Detection->Analysis Luminescence Analysis->Synthesis Rational Redesign

Self-validating ADP-Glo assay workflow for evaluating C3-substituted derivatives.

Beyond Kinases: Broadening the SAR Scope

While highly effective as kinase inhibitors, 3-substituted pyrazolo[1,5-a]pyridines also exhibit profound activity against G-protein coupled receptors (GPCRs). For example, introducing a (4-chlorophenyl)piperazinylmethyl moiety at the C3 position yields 3[3].

Comparative Insight: When comparing kinase inhibition to GPCR antagonism, the C3 vector serves different geometric purposes. In kinases, it acts as a selectivity probe within the ATP cleft; in GPCRs, it often mimics the basic amine pharmacophore required for anchoring to the conserved aspartate residue in the transmembrane domain, with para-fluoroethoxy-substituted derivatives revealing an3[3].

Conclusion

The pyrazolo[1,5-a]pyridine scaffold offers an exceptionally tunable platform for drug discovery. By systematically modifying the C3-position, researchers can precisely dial in isoform selectivity (e.g., PI3Kγ vs. PI3Kδ) and optimize pharmacokinetic properties. The comparative data clearly demonstrates that even single-atom substitutions (e.g., oxygen vs. sulfur in furan/thiazole rings) at this position can radically alter the biological profile of the molecule.

References
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands: Discovery of an Inverse Agonist Radioligand for PET. ACS Publications.[Link]

Sources

Validation

Orthogonal Validation of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Target Engagement: A Comprehensive Comparison Guide

Executive Summary The 3-Fluoropyrazolo[1,5-a]pyridin-5-amine scaffold is a highly privileged pharmacophore in modern kinase inhibitor design, most notably serving as a critical building block for Interleukin-1 receptor-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-Fluoropyrazolo[1,5-a]pyridin-5-amine scaffold is a highly privileged pharmacophore in modern kinase inhibitor design, most notably serving as a critical building block for Interleukin-1 receptor-associated kinase 4 (IRAK4) modulators[1]. While biochemical assays can confirm in vitro affinity, they fail to account for cellular permeability, intracellular ATP competition, and subcellular compartmentalization[2].

To definitively prove that a 3-Fluoropyrazolo[1,5-a]pyridin-5-amine derivative functions as intended, researchers must bridge the gap between biochemical affinity and live-cell target engagement (TE). This guide provides a scientifically rigorous, self-validating framework for orthogonally validating target engagement using Live-Cell NanoBRET and Endogenous CETSA.

The Biological Context: IRAK4 Signaling

IRAK4 is the master pacemaker of the Myddosome complex. Upon activation of Toll-like receptors (TLRs) or the Interleukin-1 receptor (IL-1R), the adaptor protein MyD88 recruits IRAK4, which subsequently phosphorylates IRAK1, leading to TRAF6 activation and downstream NF-κB/MAPK-mediated inflammation[2].

G TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFKB NF-κB / MAPK (Inflammation) TRAF6->NFKB Compound 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Derivative Compound->IRAK4 Inhibits

Fig 1. IRAK4 Myddosome signaling pathway and the inhibitory intervention point.

Platform Comparison: Selecting the Right TE Assay

To objectively evaluate the performance of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine derivatives, data must be triangulated across distinct platforms. Relying solely on biochemical assays often leads to false positives in cellular contexts due to the high physiological ATP concentration (1–3 mM) which outcompetes ATP-competitive inhibitors.

Quantitative Comparison of Target Engagement Platforms
MetricBiochemical Assay (e.g., ADP-Glo)Live-Cell NanoBRETEndogenous CETSA
Target State Recombinant / IsolatedEngineered NanoLuc FusionEndogenous / Unmodified
Environment Artificial BufferLive IntracellularLive Cell or Lysate
ATP Concentration Km​ (typically 10-100 µM)Physiological (1-3 mM)Physiological (1-3 mM)
Throughput High (384/1536-well)High (384-well)Medium (Western) / High (HiBiT)
Primary Readout Luminescence (ATP depletion)BRET Ratio (Tracer displacement)Thermal Aggregation ( ΔTagg​ )
Validation Role Baseline Affinity ( IC50​ )Cell Permeability & Live AffinityLabel-Free Endogenous Binding

Step-by-Step Experimental Methodologies

Method A: Live-Cell NanoBRET Target Engagement (Promega)

NanoBRET (Bioluminescence Resonance Energy Transfer) is the gold standard for quantifying intracellular compound affinity[3].

Causality & Design: We utilize an IRAK4-NanoLuc fusion protein acting as the BRET donor. A cell-permeable fluorescent tracer (Tracer K-5 or K-10) acts as the BRET acceptor, reversibly binding the IRAK4 ATP pocket[3]. When the 3-Fluoropyrazolo[1,5-a]pyridin-5-amine derivative enters the cell, it competitively displaces the tracer, causing a quantifiable loss of BRET signal. This proves both target binding and cellular penetrance under physiological ATP levels[2].

Step-by-Step Protocol:

  • Transfection: Transiently transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector using a 1:9 ratio of fusion DNA to Transfection Carrier DNA to ensure low, physiological expression levels[3].

  • Seeding: Resuspend cells in Opti-MEM™ and seed into 384-well white plates at an optimized density (e.g., 1x10^4 cells/well)[2].

  • Tracer Equilibration: Pre-incubate cells with NanoBRET™ Tracer K-5 (at its predetermined Kd​ concentration) for 1 hour[3].

  • Compound Treatment: Add the 3-Fluoropyrazolo[1,5-a]pyridin-5-amine derivative in a 10-point dose-response series. Incubate for 2 hours at 37°C to allow for intracellular equilibration[2].

  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a dual-monochromator microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the intracellular IC50​ .

Self-Validation Checkpoint:

  • Positive Control: Include a known IRAK4 inhibitor (e.g., PF-06650833 or CTx-0294885) to define the maximum tracer displacement window[4],[5].

  • System Integrity: The assay must yield a Z'-factor > 0.5. If the uninhibited BRET ratio is too low, verify that the Tracer K-5 concentration matches the apparent intracellular Kd​ .

Method B: Cellular Thermal Shift Assay (CETSA)

While NanoBRET requires engineered fusion proteins, CETSA validates target engagement against the endogenous, unmodified IRAK4 protein[6].

Causality & Design: Proteins unfold and aggregate when subjected to a heating gradient. Ligand binding thermodynamically stabilizes the folded state of the protein, shifting its aggregation temperature ( ΔTagg​ ) higher[6]. By measuring the amount of soluble IRAK4 remaining after heat shock, we can definitively prove label-free target engagement[7].

Step-by-Step Protocol:

  • Cell Treatment: Treat THP-1 macrophages (which natively express high levels of IRAK4) with 10 µM of the 3-Fluoropyrazolo[1,5-a]pyridin-5-amine derivative or DMSO vehicle for 1 hour at 37°C[5].

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[6].

  • Lysis & Centrifugation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the aggregated (unfolded) proteins[8].

  • Quantification: Collect the supernatant containing the soluble (folded) IRAK4. Resolve via SDS-PAGE and quantify using Western blot with an anti-IRAK4 primary antibody[5].

  • Analysis: Plot the normalized band intensity against temperature to generate a melt curve. Calculate the Tagg​ shift between the vehicle and compound-treated samples.

Self-Validation Checkpoint:

  • Positive Control: PF-06650833 should induce a significant thermal shift ( ΔTagg​≥1.5 °C) in IRAK4 melting[5],[6].

  • Negative Control: Probe the same lysates for a non-targeted reference protein (e.g., GAPDH or MEK1) to ensure the compound does not cause global, non-specific protein stabilization.

Orthogonal Validation Workflow

A single assay is never sufficient for declaring target engagement. The experimental logic must flow from high-throughput biochemical screening to live-cell permeability, culminating in endogenous validation.

Workflow Cmpd Compound Synthesis InVitro Biochemical Assay (KINOMEscan) Cmpd->InVitro LiveCell Live-Cell TE (NanoBRET) InVitro->LiveCell Endogenous Endogenous TE (CETSA) LiveCell->Endogenous Valid Validated Target Engagement Endogenous->Valid

Fig 2. Orthogonal target engagement workflow from biochemical to endogenous validation.

By strictly adhering to this orthogonal workflow, researchers can confidently advance 3-Fluoropyrazolo[1,5-a]pyridin-5-amine derivatives from early-stage hits to validated preclinical candidates, ensuring that observed phenotypic efficacy is genuinely driven by IRAK4 inhibition.

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Safety & Regulatory Compliance

Safety

3-Fluoropyrazolo[1,5-a]pyridin-5-amine proper disposal procedures

As a Senior Application Scientist, I understand that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. 3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a highly valuable scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets. 3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a highly valuable scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors. However, its unique structural features—a fluorinated heteroaromatic ring coupled with a primary amine—demand stringent, causality-driven operational and disposal protocols.

The following guide provides a self-validating framework for the safe handling, spill containment, and environmental routing of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Physicochemical & Hazard Profiling

To manage a chemical effectively, one must understand the mechanistic basis of its hazards. The toxicity and environmental persistence of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine are directly linked to its molecular architecture.

  • The C-F Bond: While providing metabolic stability in drug design, the carbon-fluorine bond makes the molecule environmentally persistent. Upon thermal degradation (combustion), it releases highly corrosive Hydrogen Fluoride (HF) gas[1].

  • The Primary Amine: Acts as a potential nucleophile and skin sensitizer. It can react exothermically with strong oxidizing agents and generates toxic Nitrogen Oxides (NOx) upon combustion[1].

  • The Pyrazolopyridine Core: As a biologically active pharmacophore, it carries a risk of Specific Target Organ Toxicity (STOT) upon prolonged exposure and is harmful to aquatic life.

Table 1: Chemical Properties and Hazard Summary

Property / HazardData / ClassificationOperational Implication
CAS Number 1610021-24-3[2]Use for exact tracking in chemical inventory systems.
Molecular Formula C7H6FN3[3]Indicates presence of F and N; dictates incineration requirements.
Molecular Weight 151.14 g/mol [2]Relevant for molarity calculations in assay preparation.
Physical State Solid (Powder)High risk of aerosolization and dust explosion.
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, Aquatic Chronic 3Mandates strict PPE and prohibits drain disposal[4].
Combustion Byproducts HF, NOx, CO, CO2[1]Requires disposal via high-temperature incineration with scrubbers[5].

Operational Handling Protocol

Preventative safety is always more effective than reactive containment. Implement the following steps to minimize exposure and waste generation.

Step-by-Step Methodology: Routine Handling

  • Engineering Controls: Always handle the dry powder inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with adequate exhaust ventilation to prevent inhalation of aerosolized particulates.

  • Static Mitigation: Fine organic powders present a latent dust explosion hazard when whirled up. Use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge.

  • PPE Selection: Don nitrile gloves (double-gloving is recommended for extended handling), chemical safety goggles, and a lab coat. If ventilation is compromised, an N95/P100 particulate respirator is mandatory.

  • Solvent Compatibility: When preparing stock solutions, ensure compatibility. The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF). Keep these solutions tightly sealed to prevent solvent evaporation and subsequent precipitation of the active compound.

Spill Response & Containment Workflow

In the event of a spill, the primary objective is to prevent the powder from becoming airborne and to avoid spreading the contamination through improper cleaning methods (such as using dry brooms or excessive water).

Step-by-Step Methodology: Spill Containment

  • Assess and Isolate: Immediately restrict access to the area. If the spill exceeds 50g or is heavily aerosolized outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS)[6].

  • Dust Suppression: Do not use water, which can spread the compound and penetrate floor seams. Instead, lightly cover the spilled powder with a damp, inert absorbent material (such as silica gel, sand, or vermiculite) to suppress dust generation[7].

  • Collection: Using non-sparking tools, carefully sweep the absorbent-chemical mixture into a chemically compatible, sealable High-Density Polyethylene (HDPE) container[6].

  • Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual traces, followed by a standard soap and water wash[7]. Collect all contaminated wipes and rinsate as hazardous waste.

G Start Spill Detected: 3-Fluoropyrazolo[1,5-a]pyridin-5-amine Assess Assess Spill Size & Exposure Start->Assess Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate > 50g or Airborne PPE Minor Spill: Don PPE (Respirator, Nitrile) Assess->PPE < 50g Contained Contain Containment: Cover with inert absorbent PPE->Contain Collect Collection: Sweep into sealed container Contain->Collect Label Labeling: 'Halogenated Solid Waste' Collect->Label Incinerate Disposal: High-Temp Incineration (Scrubber) Label->Incinerate

Workflow for the containment, collection, and disposal routing of fluorinated pyrazolopyridines.

Waste Segregation & Disposal Procedures

Because this compound is environmentally persistent and toxic to aquatic life, drain disposal is strictly prohibited under all circumstances [4]. The ultimate environmental fate of this chemical must be controlled via specialized thermal destruction.

Step-by-Step Methodology: Waste Routing

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., during chromatography or assay prep), the resulting liquid must be collected in a designated "Halogenated Organic Solvent Waste" carboy[8]. Never mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and risks incompatible reactions[9]. Do not fill carboys past 80% capacity to allow for vapor expansion[9].

  • Solid Waste Consolidation: Place all contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) into a transparent, heavy-duty plastic bag. Seal the bag and place it inside a secondary rigid container[10].

  • Primary Container Decontamination: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or methanol) to remove residual API. Pour the rinsate into the Halogenated Liquid Waste stream[10]. Once rinsed, completely deface the original chemical label before discarding the glass into a broken glass receptacle[10].

  • Labeling and Manifesting: Label all waste containers clearly with the full chemical name (3-Fluoropyrazolo[1,5-a]pyridin-5-amine), CAS No. 1610021-24-3, and hazard pictograms (Toxic/Irritant).

  • High-Temperature Incineration: Transfer the waste to your licensed EHS contractor. You must explicitly note the presence of Fluorine and Nitrogen on the waste manifest. This ensures the contractor routes the material to a chemical incinerator equipped with an afterburner and an alkaline flue-gas scrubber[5].

    • Scientific Causality: Without an alkaline scrubber, the incineration of the C-F bond produces HF gas, which destroys standard incinerator linings and causes severe environmental toxicity. The scrubber neutralizes HF into harmless fluoride salts.

References

  • ChemBK. "3-fluoropyrazolo[1,5-a]pyridin-5-amine Chemical Properties." Available at: [Link]

  • Fisher Scientific. "Safety Data Sheet - Combustion Byproducts." Available at: [Link]

  • University of British Columbia (UBC). "Laboratory Hazardous Waste Management - Facilities." Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]

  • National Institutes of Health (NIH). "The NIH Drain Discharge Guide." Available at: [Link]

  • Dalhousie University. "Chemical Waste Disposal Manual." Available at: [Link]

  • Ontario Tech University. "Laboratory Hazardous Waste Management Manual." Available at: [Link]

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Handling

A Researcher's Guide to Handling 3-Fluoropyrazolo[1,5-a]pyridin-5-amine: A Proactive Approach to Laboratory Safety

As a novel heterocyclic amine, 3-Fluoropyrazolo[1,5-a]pyridin-5-amine represents a compound of significant interest in medicinal chemistry and drug development.[1] Its structural alerts—a fused aromatic system, an amino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic amine, 3-Fluoropyrazolo[1,5-a]pyridin-5-amine represents a compound of significant interest in medicinal chemistry and drug development.[1] Its structural alerts—a fused aromatic system, an amino group, and a carbon-fluorine bond—necessitate a cautious and well-informed approach to laboratory handling. This guide provides a detailed operational plan for the safe use of this and structurally related compounds, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a comprehensive toxicological profile for 3-Fluoropyrazolo[1,5-a]pyridin-5-amine is not yet established, an analysis of its structure and data from analogous compounds allows for a robust presumptive hazard assessment. The pyrazolo[1,5-a]pyrimidine scaffold, a close relative, is associated with several hazard classifications, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2]

Primary Routes of Exposure and Potential Health Effects:

  • Inhalation: As a solid powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhaling fine particles may lead to respiratory tract irritation.[2][3]

  • Dermal Contact: Aromatic amines can be absorbed through the skin and may cause irritation or sensitization over time. Precautionary statements for similar compounds consistently warn against skin contact.[4]

  • Eye Contact: The fine, crystalline nature of this compound poses a significant risk of mechanical and chemical irritation to the eyes, potentially leading to serious damage.[5][6]

  • Ingestion: Accidental ingestion is a risk via contaminated hands or surfaces and is a common hazard warning for this class of chemicals.[6][7]

The presence of the fluorine atom adds another layer of consideration. The carbon-fluorine bond is exceptionally strong, making the compound highly stable.[8] While this stability is useful synthetically, it also means the compound is persistent and requires special consideration for disposal.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[9]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory operations. However, due to the risk of splashes and airborne particles, chemical splash goggles that form a seal around the eyes are strongly recommended, especially when handling the solid or preparing solutions.[10][11] For larger-scale operations (>5g) or when there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Hand Protection: Chemical-resistant gloves are the primary line of defense for your hands. Disposable nitrile gloves provide adequate protection for incidental contact.[10] It is critical to inspect gloves for any signs of degradation or punctures before use. Double-gloving is recommended when handling the neat compound to provide an extra layer of protection and to allow for the safe removal of the outer glove immediately following a potential contamination. Always remove gloves using the proper technique to avoid touching the outer surface with bare skin.[4]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from spills and contamination.[10] For procedures with a higher risk of splashes, such as large-scale reactions or filtrations, a chemical-resistant apron should be worn over the lab coat.[9] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[10][11]

  • Respiratory Protection: All manipulations of solid 3-Fluoropyrazolo[1,5-a]pyridin-5-amine that could generate dust, including weighing and transfers, must be performed within a certified chemical fume hood.[4] This engineering control is the most effective way to prevent respiratory exposure. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[7][10]

The Workflow: A Step-by-Step Guide to PPE Usage

Properly donning and doffing PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) PPE Sequence
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your safety goggles and, if required, your face shield.

Doffing (Removing) PPE Sequence

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated waste container.

  • Face/Eye Protection: Remove the face shield (if used) and then the goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated storage location.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4][5][7][12]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Eye Protection Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

PPE Recommendations by Laboratory Task

The level of PPE should be commensurate with the risk of the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired (Chemical Fume Hood)
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRequired (Chemical Fume Hood)
Running/Monitoring Reaction Safety Glasses (minimum), Goggles (recommended)Single Nitrile GlovesLab CoatRequired (Chemical Fume Hood)
Work-up/Extraction Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRequired (Chemical Fume Hood)
Purification (Chromatography) Safety Glasses (minimum), Goggles (recommended)Single Nitrile GlovesLab CoatRequired (Chemical Fume Hood)

Emergency Response and Decontamination

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5][12] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][12] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Decontamination and Waste Disposal:

  • Work Surfaces: Decontaminate surfaces where the compound was handled using a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water.

  • Waste Disposal: Due to the stable carbon-fluorine bond, this compound should be treated as a halogenated aromatic waste.[13] Avoid disposing of it down the drain. The recommended method for "forever chemicals" like fluorinated compounds is high-temperature incineration at a licensed hazardous waste facility, as this is the most effective method for breaking the C-F bond.[8][14] Collect all solid waste and contaminated consumables (gloves, wipes) in a clearly labeled, sealed hazardous waste container for professional disposal.

By adhering to these rigorous safety protocols, researchers can confidently handle 3-Fluoropyrazolo[1,5-a]pyridin-5-amine, ensuring both personal safety and the integrity of their scientific work.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • TCI Chemicals. (2026). Safety Data Sheet.
  • Fluorochem. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Trimaco. (2023). Essential Chemical PPE.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine.
  • PMC. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • Apollo Scientific. (n.d.). 3-Amino-5-methyl-1H-pyrazole Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Pyrazolo 1,5-a pyrimidine-3-carboxylic acid.

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